Product packaging for 4-Bromo-1-(bromomethyl)-2-nitrobenzene(Cat. No.:CAS No. 82420-34-6)

4-Bromo-1-(bromomethyl)-2-nitrobenzene

Cat. No.: B051390
CAS No.: 82420-34-6
M. Wt: 294.93 g/mol
InChI Key: NHSJBMQFFQYDGQ-UHFFFAOYSA-N
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Description

4-Bromo-1-(bromomethyl)-2-nitrobenzene, also known as this compound, is a useful research compound. Its molecular formula is C7H5Br2NO2 and its molecular weight is 294.93 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5Br2NO2 B051390 4-Bromo-1-(bromomethyl)-2-nitrobenzene CAS No. 82420-34-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-(bromomethyl)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO2/c8-4-5-1-2-6(9)3-7(5)10(11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSJBMQFFQYDGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50509230
Record name 4-Bromo-1-(bromomethyl)-2-nitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82420-34-6
Record name 4-Bromo-1-(bromomethyl)-2-nitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-nitrobenzyl bromide
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Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-1-(bromomethyl)-2-nitrobenzene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 4-Bromo-1-(bromomethyl)-2-nitrobenzene. This versatile bifunctional compound serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other complex molecules.

Core Chemical Properties

This compound, also known as 4-bromo-2-nitrobenzyl bromide, is a substituted aromatic compound. Its structure features a benzene ring with a bromine atom, a bromomethyl group, and a nitro group at positions 4, 1, and 2, respectively. The presence of these distinct functional groups imparts a unique reactivity profile, making it a valuable intermediate in synthetic chemistry.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while several sources provide data for this compound, there can be some variation in reported values. Multiple CAS numbers are often associated with this compound and its isomers in various chemical databases.

PropertyValueSource(s)
Molecular Formula C₇H₅Br₂NO₂[1][2]
Molecular Weight 294.93 g/mol [1][2]
IUPAC Name This compound[1]
CAS Number 82420-34-6, 35287-42-4[1]
Physical Form Solid
Boiling Point 325.8 °C (Predicted)[3]
Melting Point Data not available. The precursor, 4-bromo-2-methyl-1-nitrobenzene, has a melting point of 57-65 °C.[4]
Density Data not available
Solubility Sparingly soluble in water; soluble in many organic solvents such as chloroform, ethyl acetate, ethanol, and acetone.[5][6]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the bromination of a suitable precursor. One common method is the radical bromination of 4-bromo-2-methyl-1-nitrobenzene.

Representative Synthesis Protocol: Radical Bromination of 4-Bromo-2-methyl-1-nitrobenzene

This protocol is based on general procedures for benzylic bromination.

Materials:

  • 4-Bromo-2-methyl-1-nitrobenzene

  • N-Bromosuccinimide (NBS)

  • A radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN)

  • Anhydrous carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware for reflux and work-up

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-2-methyl-1-nitrobenzene (1.0 equivalent) in anhydrous CCl₄ under an inert atmosphere.

  • Add N-bromosuccinimide (1.0-1.2 equivalents) and a catalytic amount of the radical initiator (e.g., 0.02-0.05 equivalents of AIBN or BPO) to the solution.

  • Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and maintain reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and then with a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic impurities.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the solvent in vacuo to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Chemical Reactivity and Applications

The chemical reactivity of this compound is dominated by the two bromine-containing functional groups, which exhibit different reactivities.

Reactivity of the Bromomethyl Group

The benzylic bromine in the bromomethyl group is highly susceptible to nucleophilic substitution reactions , proceeding through either an Sₙ1 or Sₙ2 mechanism depending on the nucleophile and reaction conditions. This reactivity allows for the facile introduction of a variety of functional groups at the benzylic position, making it a valuable tool for constructing more complex molecular architectures.

Common nucleophiles that react with the bromomethyl group include:

  • Azides (e.g., sodium azide): To form benzyl azides.

  • Cyanides (e.g., potassium cyanide): To form benzyl nitriles.

  • Hydroxides (e.g., sodium hydroxide): To form benzyl alcohols.

  • Alkoxides and Phenoxides: To form benzyl ethers.

  • Amines: To form substituted benzylamines.

  • Carboxylates: To form benzyl esters.

Reactivity of the Aromatic Bromine

The bromine atom attached directly to the aromatic ring is generally less reactive towards nucleophilic substitution than the benzylic bromine. However, its reactivity is enhanced by the presence of the strongly electron-withdrawing nitro group at the ortho position. This makes the aromatic ring susceptible to nucleophilic aromatic substitution (SₙAr) reactions with strong nucleophiles under appropriate conditions. This differential reactivity allows for selective and sequential functionalization of the molecule.

Applications in Drug Discovery and Organic Synthesis

This compound is a key intermediate in the synthesis of a wide range of organic compounds, including:

  • Pharmaceuticals: It is a building block for the synthesis of various active pharmaceutical ingredients (APIs). The ability to introduce diverse functional groups allows for the creation of libraries of compounds for screening in drug discovery programs.

  • Agrochemicals: It is used in the synthesis of pesticides and herbicides.

  • Dyes and Pigments: The aromatic and nitro functionalities make it a precursor for certain classes of dyes.

  • Material Science: It can be used in the synthesis of specialty polymers and other materials.

Visualizations

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of this compound.

G Synthesis Workflow of this compound cluster_0 Reaction cluster_1 Work-up cluster_2 Purification A 4-Bromo-2-methyl-1-nitrobenzene E Reflux A->E B N-Bromosuccinimide (NBS) B->E C Radical Initiator (AIBN/BPO) C->E D Solvent (CCl4) D->E F Cooling & Filtration E->F G Aqueous Wash F->G H Drying G->H I Solvent Removal H->I J Recrystallization or Column Chromatography I->J K This compound J->K

Caption: General workflow for the synthesis of this compound.

Representative Reaction: Nucleophilic Substitution

The following diagram illustrates a typical nucleophilic substitution reaction at the benzylic position of this compound.

G Nucleophilic Substitution at the Benzylic Position reactant This compound product Substituted Product reactant->product Sₙ1 or Sₙ2 nucleophile Nucleophile (Nu⁻) nucleophile->product leaving_group Bromide Ion (Br⁻) product->leaving_group

Caption: Generalized nucleophilic substitution reaction of this compound.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a substance that can cause skin corrosion/irritation and serious eye damage. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a solid foundation for understanding the chemical properties and utility of this compound. Its versatile reactivity makes it an indispensable tool for chemists in both academic and industrial research settings.

References

Technical Guide: 4-Bromo-1-(bromomethyl)-2-nitrobenzene (CAS: 82420-34-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-1-(bromomethyl)-2-nitrobenzene, a versatile building block in organic synthesis. This document consolidates key chemical and physical properties, safety information, and detailed experimental protocols for its synthesis.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₇H₅Br₂NO₂.[1][2][3] Its structural and physical properties make it a reactive intermediate for the synthesis of more complex molecules.[4][5]

PropertyValueSource
CAS Number 82420-34-6[1][2][3][6][7][8][9][10][11][12][13][14][15]
Molecular Formula C₇H₅Br₂NO₂[1][2][3][4][9][10]
Molecular Weight 294.93 g/mol [1][2][3][10][16]
Appearance Solid[6][8]
Color Light Yellow[1]
Melting Point 70 - 80°C[8]
Boiling Point (Predicted) 325.8 ± 27.0 °C[1]
Density (Predicted) 2.006 ± 0.06 g/cm³[1]
Purity ≥97% or 98%[2][6]
Storage Temperature 2-8°C under inert atmosphere[1][6]
IUPAC Name This compound[6][10]
InChI Key NHSJBMQFFQYDGQ-UHFFFAOYSA-N[6]

Safety Information

This compound is classified as hazardous. Appropriate safety precautions should be taken during handling and storage.

Hazard InformationDetailsSource
Signal Word Danger[6][8]
Hazard Statements H302, H314, H315, H319, H335[1][6][8]
GHS Pictograms GHS07 (Harmful/Irritant)[1]
Precautionary Statements P260, P261, P264, P270, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501[1][6][8]

Synthesis Protocols

Two primary methods for the synthesis of this compound are documented.

Synthesis from 4-Bromo-2-nitrotoluene

This protocol involves the bromination of the methyl group of 4-bromo-2-nitrotoluene using N-bromosuccinimide (NBS) as the bromine source and 2,2'-azobis(2-methylpropionitrile) (AIBN) as a radical initiator.

Experimental Protocol:

  • A mixture of 4-bromo-2-nitrotoluene (25.0 g, 116 mmol), N-bromosuccinimide (28.2 g, 162 mmol), and 2,2'-azobis(2-methylpropionitrile) (1.90 mg, 11.6 mmol) is prepared.

  • The reaction mixture is refluxed for 18 hours.[1][17]

  • Upon completion, the reaction solution is filtered.

  • The filtrate is concentrated under reduced pressure.

  • The resulting crude product is purified by silica gel column chromatography using an ethyl acetate/hexane (1/9) eluent to yield the final product.[1][17]

Yield: 18.5 g (54%)[1][17]

G cluster_start Starting Materials cluster_process Reaction & Purification cluster_end Final Product 4-bromo-2-nitrotoluene 4-bromo-2-nitrotoluene Reflux (18h) Reflux (18h) 4-bromo-2-nitrotoluene->Reflux (18h) N-bromosuccinimide N-bromosuccinimide N-bromosuccinimide->Reflux (18h) AIBN AIBN AIBN->Reflux (18h) Filter Filter Reflux (18h)->Filter Concentrate Concentrate Filter->Concentrate Silica Gel Chromatography Silica Gel Chromatography Concentrate->Silica Gel Chromatography This compound This compound Silica Gel Chromatography->this compound

Synthesis of this compound from 4-Bromo-2-nitrotoluene.
Synthesis from (4-bromo-2-nitrophenyl)methanol

This alternative synthesis route involves the bromination of the alcohol group of (4-bromo-2-nitrophenyl)methanol using N-bromosuccinimide (NBS) and triphenylphosphine.

Experimental Protocol:

  • To a stirred solution of (4-bromo-2-nitrophenyl)methanol (1.00 g, 4.31 mmol) in DMF (40 mL), add NBS (1.6 g, 9.0 mmol) and triphenylphosphine (2.4 g, 9.2 mmol).[17]

  • After two minutes, the reaction mixture is concentrated in vacuo.[17]

  • The residue is partitioned between water and dichloromethane (DCM).

  • The aqueous layer is extracted with additional DCM.

  • The combined organic layers are concentrated.

  • The residue is purified by silica gel chromatography (Gradient: 0% to 20% EtOAc in heptane) to provide the product.[17]

Yield: 880 mg (69%)[17]

G cluster_start Starting Materials cluster_process Reaction & Purification cluster_end Final Product (4-bromo-2-nitrophenyl)methanol (4-bromo-2-nitrophenyl)methanol Stir (2 min) Stir (2 min) (4-bromo-2-nitrophenyl)methanol->Stir (2 min) NBS NBS NBS->Stir (2 min) Triphenylphosphine Triphenylphosphine Triphenylphosphine->Stir (2 min) DMF DMF DMF->Stir (2 min) Concentrate Concentrate Stir (2 min)->Concentrate Partition (Water/DCM) Partition (Water/DCM) Concentrate->Partition (Water/DCM) Extract Aqueous Layer Extract Aqueous Layer Partition (Water/DCM)->Extract Aqueous Layer Combine & Concentrate Organic Layers Combine & Concentrate Organic Layers Extract Aqueous Layer->Combine & Concentrate Organic Layers Silica Gel Chromatography Silica Gel Chromatography Combine & Concentrate Organic Layers->Silica Gel Chromatography This compound This compound Silica Gel Chromatography->this compound

Synthesis from (4-bromo-2-nitrophenyl)methanol.

Analytical Data

¹H-NMR spectral data has been reported for this compound.

¹H-NMR Data (CDCl₃, 400 MHz)
Chemical Shift (δ) Description
4.78 ppm(s, 2H, CH₂)
7.46-7.47 ppm(d, J = 8.0-8.2 Hz, 1H, Ar-H)
7.74-7.75 ppm(dd, J = 2.0-2.1, 8.1-8.2 Hz, 1H, Ar-H)
8.18-8.20 ppm(d, J = 1.7-2.1 Hz, 1H, Ar-H)
Source:[17]

Applications in Research and Development

This compound is a versatile intermediate in chemical synthesis.[4] Its utility stems from the presence of multiple reactive sites: the bromomethyl group, the nitro group, and the bromine atom on the aromatic ring. These functional groups allow for selective chemical transformations, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[4] The benzene ring provides a stable scaffold for the construction of complex organic molecules.[4]

Currently, there is no specific information available in the public domain linking this compound to defined signaling pathways or biological mechanisms of action. Its primary role appears to be that of a foundational chemical building block for research and development purposes.

References

Technical Guide: Physicochemical Properties of 4-Bromo-1-(bromomethyl)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Bromo-1-(bromomethyl)-2-nitrobenzene, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its bifunctional nature, containing both a reactive bromomethyl group and a nitro-substituted aromatic ring, makes it a versatile building block in medicinal chemistry and materials science.

Core Physical and Chemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₇H₅Br₂NO₂[1][2][3]
Molecular Weight 294.93 g/mol [1][2][3]
IUPAC Name This compound[1]
CAS Number 82420-34-6
Physical Form Solid
Boiling Point 325.8°C[3]
Storage Temperature 2-8°C, under inert atmosphere[3]

Experimental Protocols

The synthesis of this compound is a critical process for its application in further chemical synthesis. Below are detailed experimental protocols derived from established literature.

Protocol 1: Bromination of 4-Bromo-2-nitrotoluene

This protocol details the synthesis of this compound starting from 4-bromo-2-nitrotoluene.

Materials:

  • 4-bromo-2-nitrotoluene

  • N-bromosuccinimide (NBS)

  • 2,2'-azobis(2-methylpropionitrile) (AIBN)

  • Ethyl acetate

  • Hexane

Procedure:

  • A mixture of 4-bromo-2-nitrotoluene (25.0 g, 116 mmol), N-bromosuccinimide (28.2 g, 162 mmol), and 2,2'-azobis(2-methylpropionitrile) (1.90 mg, 11.6 mmol) is prepared.

  • The reaction mixture is refluxed for 18 hours.

  • Upon completion, the reaction solution is filtered.

  • The filtrate is concentrated under reduced pressure.

  • The resulting crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and hexane (1:9 ratio) as the eluent to yield the final product.[4]

Protocol 2: Synthesis from (5-bromo-2-nitrophenyl)methanol

This method describes the synthesis starting from (5-bromo-2-nitrophenyl)methanol.

Materials:

  • (5-bromo-2-nitrophenyl)methanol

  • Carbon tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • Dichloromethane (DCM)

  • Acetonitrile (MeCN)

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • A solution of (5-bromo-2-nitrophenyl)methanol (2.8 g, 12.06 mmol) is prepared in a 1:1 solvent mixture of dichloromethane and acetonitrile (100 mL).

  • The solution is cooled to 0°C.

  • Carbon tetrabromide (5.2 g, 15.68 mmol) and triphenylphosphine (4.1 g, 15.68 mmol) are sequentially added to the stirred solution.

  • The reaction mixture is stirred at room temperature for 16 hours.

  • After the reaction is complete, the mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel, using a gradient elution of petroleum ether and ethyl acetate (from 50:1 to 10:1) to afford the target product.[2]

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound from 4-bromo-2-nitrotoluene, as described in Protocol 1.

SynthesisWorkflow Start Start Materials Reactants 4-bromo-2-nitrotoluene N-bromosuccinimide AIBN Start->Reactants Reaction Reflux (18 hours) Reactants->Reaction Filtration Filtration Reaction->Filtration Concentration Concentration (Reduced Pressure) Filtration->Concentration Purification Silica Gel Column Chromatography (EtOAc/Hexane 1:9) Concentration->Purification Product 4-Bromo-1-(bromomethyl) -2-nitrobenzene Purification->Product

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-1-(bromomethyl)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 4-Bromo-1-(bromomethyl)-2-nitrobenzene from 4-bromo-2-nitrotoluene. This transformation is a key step in the synthesis of various pharmaceutical intermediates and other complex organic molecules. The presented information is curated for professionals in the fields of chemical research and drug development, with a focus on detailed experimental protocols, data comparison, and mechanistic understanding.

Core Synthesis Overview

The primary method for the synthesis of this compound from 4-bromo-2-nitrotoluene is through a free-radical bromination reaction. This reaction selectively targets the benzylic position of the toluene derivative, substituting a hydrogen atom with a bromine atom. The most common reagent for this transformation is N-Bromosuccinimide (NBS), which serves as a source of bromine radicals in a controlled manner. The reaction is typically initiated by a radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (AIBN) or benzoyl peroxide, under thermal or photochemical conditions.

Data Presentation: Physical and Reaction Properties

For ease of comparison, the physical properties of the starting material and the product, along with key reaction parameters from cited experiments, are summarized in the tables below.

Table 1: Physical Properties of Reactant and Product

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Starting Material 4-bromo-1-methyl-2-nitrobenzeneC₇H₆BrNO₂216.03[1]45-48[1]130 (at 12 mmHg)[1]
Product This compoundC₇H₅Br₂NO₂294.93[2]Not available325.8[3]

Table 2: Summary of Reaction Conditions and Yields

InitiatorReagents (Molar Equivalents)SolventReaction Time (hours)Yield (%)Reference
AIBN4-bromo-2-nitrotoluene (1), NBS (1.4), AIBN (0.1)Not specified1854[4]
Benzoyl PeroxideSubstituted Toluene (1), NBS (1), Benzoyl Peroxide (0.04)CCl₄4~41 (General procedure)[5]

Signaling Pathway: Free-Radical Bromination Mechanism

The synthesis proceeds via a well-established free-radical chain reaction mechanism, which can be broken down into three key stages: initiation, propagation, and termination.

G Free-Radical Bromination Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination AIBN AIBN Initiator_Radical 2x Initiator Radical + N2 AIBN->Initiator_Radical Heat NBS NBS Initiator_Radical->NBS Br_Radical Bromine Radical (Br.) NBS->Br_Radical Initiator Radical Start_Mat 4-Bromo-2-nitrotoluene Br_Radical->Start_Mat HBr HBr Br_Radical->HBr H abstraction Benzyl_Radical Benzylic Radical Start_Mat->Benzyl_Radical Br. Product This compound Benzyl_Radical->Product Br2 Br2 Br2 Benzyl_Radical->Br2 HBr->Br2 NBS Succinimide Succinimide Br2->Br_Radical regenerated Br2->Product Termination_Products Stable Products (e.g., Br2, Dimer) Br_Radical_Term Br. Br_Radical_Term->Termination_Products Benzyl_Radical_Term Benzylic Radical Benzyl_Radical_Term->Termination_Products

Caption: Reaction mechanism of benzylic bromination.

Experimental Workflow

The overall experimental process, from setting up the reaction to isolating the pure product, follows a logical sequence of steps.

G Experimental Workflow Start Start: Combine Reactants Reaction Reaction under Reflux Start->Reaction Add Initiator & Solvent Filtration Filtration of Succinimide Reaction->Filtration After 18h Concentration Concentration of Filtrate Filtration->Concentration Under reduced pressure Purification Silica Gel Column Chromatography Concentration->Purification Crude product Final_Product Pure Product Isolation & Characterization Purification->Final_Product Elution

Caption: General experimental workflow for the synthesis.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound.

Protocol 1: Synthesis using NBS and AIBN

This protocol is adapted from a reported synthesis and provides a robust method for the desired transformation.[4]

Materials:

  • 4-bromo-2-nitrotoluene (25.0 g, 116 mmol)

  • N-bromosuccinimide (NBS) (28.2 g, 162 mmol)

  • 2,2'-azobis(2-methylpropionitrile) (AIBN) (1.90 g, 11.6 mmol)

  • An appropriate solvent (e.g., carbon tetrachloride or chlorobenzene)

  • Ethyl acetate

  • Hexane

  • Silica gel

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-2-nitrotoluene (25.0 g, 116 mmol), N-bromosuccinimide (28.2 g, 162 mmol), and 2,2'-azobis(2-methylpropionitrile) (1.90 g, 11.6 mmol).

  • Add a suitable solvent to the flask.

  • Heat the reaction mixture to reflux and maintain for 18 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the reaction mixture to remove the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane (1:9) as the eluent.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound (18.5 g, 54% yield).[4]

Characterization Data:

  • ¹H-NMR (CDCl₃): δ 4.78 (s, 2H, CH₂), 7.46 (d, J = 8.0 Hz, 1H, Ar-H), 7.74 (dd, J = 2.0, 8.1 Hz, 1H, Ar-H), 8.18 (d, J = 1.7 Hz, 1H, Ar-H).[4]

This in-depth guide provides the necessary information for researchers and professionals to successfully synthesize this compound. The provided data, protocols, and diagrams offer a comprehensive resource for understanding and implementing this important chemical transformation.

References

Spectroscopic Analysis of 4-Bromo-1-(bromomethyl)-2-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 4-Bromo-1-(bromomethyl)-2-nitrobenzene. Due to the limited availability of officially published spectra for this specific molecule, this guide combines theoretical predictions based on its chemical structure with available data from isomeric and structurally related compounds. This approach offers a robust framework for the characterization of this compound in a research and development setting.

Molecular Structure and Spectroscopic Overview

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₅Br₂NO₂

  • Molecular Weight: 294.93 g/mol

  • CAS Number: 82420-34-6

The presence of a substituted benzene ring, a nitro group, and a bromomethyl group gives rise to characteristic signals in various spectroscopic analyses. Nuclear Magnetic Resonance (NMR) spectroscopy will reveal the electronic environment of the hydrogen and carbon atoms. Infrared (IR) spectroscopy will identify the key functional groups, and Mass Spectrometry (MS) will determine the molecular weight and fragmentation pattern.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Notes
CH₂Br4.5 - 4.8Singlet (s)N/AThe chemical shift is downfield due to the deshielding effect of the adjacent bromine atom and the aromatic ring.
Ar-H7.5 - 8.2Multiplet (m)ortho: 7-9 Hz, meta: 2-3 Hz, para: 0-1 HzThe three aromatic protons will exhibit a complex splitting pattern (likely a doublet, a doublet of doublets, and another doublet) due to their distinct electronic environments influenced by the bromo, bromomethyl, and nitro substituents.

For comparison, the aromatic protons of the isomer 2-bromo-1-(bromomethyl)-4-nitrobenzene appear at δ 7.65 (d, J=8.4Hz), 8.17 (dd, J=8.4, 2.2Hz), and 8.46 (d, J=2.2Hz), with the benzylic protons at δ 4.62 (s).

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Notes
CH₂Br30 - 35The carbon is shielded compared to the aromatic carbons.
Ar-C120 - 150The exact shifts of the six aromatic carbons will vary depending on the electronic effects of the substituents. The carbon bearing the nitro group (C-NO₂) is expected to be significantly deshielded (further downfield), while the carbon attached to the bromine (C-Br) will also be influenced.
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. While a specific spectrum for this compound is not available, the expected ranges for its key vibrations are well-established.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
C-H Stretch (CH₂Br)3000 - 2850Medium to Weak
Asymmetric NO₂ Stretch1550 - 1500Strong
Symmetric NO₂ Stretch1360 - 1330Strong
Aromatic C=C Bending1600 - 1450Medium to Strong
C-Br Stretch (Aryl)1100 - 1000Medium to Strong
C-Br Stretch (Alkyl)700 - 500Strong
Mass Spectrometry (MS)

The mass spectrum of this compound will provide information about its molecular weight and fragmentation pathways. The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

Solubility Profile of 4-Bromo-1-(bromomethyl)-2-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-(bromomethyl)-2-nitrobenzene is a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its utility in drug discovery and development pipelines necessitates a thorough understanding of its physicochemical properties, particularly its solubility in common organic solvents. This technical guide provides a comprehensive overview of the available solubility information, detailed experimental protocols for solubility determination, and illustrates its role in synthetic pathways.

Qualitative Solubility Analysis

Based on the principle of "like dissolves like," the polar nitro group and the bromine substituents on the benzene ring, coupled with the reactive bromomethyl group, indicate that this compound is a polar molecule. Consequently, it is expected to be soluble in polar organic solvents.

Table 1: Estimated Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsExpected Solubility
Protic SolventsEthanol, MethanolLikely Soluble
Aprotic Polar SolventsAcetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Likely Soluble
EthersDiethyl ether, Tetrahydrofuran (THF)Likely Soluble
Halogenated SolventsDichloromethane, ChloroformLikely Soluble
Aromatic HydrocarbonsToluene, BenzeneModerately Soluble to Soluble
Non-polar SolventsHexane, CyclohexaneLikely Sparingly Soluble to Insoluble

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for the quantitative determination of the solubility of a crystalline organic compound such as this compound in an organic solvent. This method is based on the principle of creating a saturated solution and determining the concentration of the dissolved solute.

Materials:

  • This compound (crystalline solid)

  • Selected organic solvent (e.g., ethanol, acetone, dichloromethane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or magnetic stirrer with temperature control

  • Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of crystalline this compound to a series of vials.

    • To each vial, add a known volume of the selected organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the withdrawn solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

    • Determine the mass of the filtered solution.

  • Quantification of Dissolved Solute:

    • Gravimetric Method:

      • Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is obtained.

      • Calculate the solubility in terms of g/100 mL or mol/L.

    • Chromatographic Method (HPLC):

      • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

      • Generate a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

      • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

      • Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

      • Calculate the original concentration in the saturated solution, taking into account the dilution factor.

Safety Precautions: this compound is a hazardous substance. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Role in Synthetic Pathways

This compound is a valuable building block in organic synthesis, primarily utilized as an electrophile in nucleophilic substitution reactions. The bromomethyl group is highly reactive towards nucleophiles, allowing for the introduction of the 4-bromo-2-nitrobenzyl moiety into a wide range of molecules. This is a critical step in the synthesis of various pharmaceutical agents, including anticancer and antimicrobial compounds.[3]

The following diagram illustrates a generalized synthetic workflow where this compound is used to synthesize a target bioactive molecule.

Synthetic_Pathway A This compound C Nucleophilic Substitution A->C B Nucleophile (e.g., R-OH, R-NH2, R-SH) B->C D Intermediate Product C->D Formation of new C-O, C-N, or C-S bond E Further Synthetic Steps (e.g., Reduction of Nitro Group, Cross-Coupling) D->E F Target Bioactive Molecule (e.g., Anticancer Agent) E->F

Caption: General synthetic workflow using this compound.

Conclusion

While quantitative solubility data for this compound remains to be definitively established in the scientific literature, its structural characteristics suggest good solubility in a range of common polar organic solvents. The provided experimental protocol offers a robust framework for researchers to determine precise solubility values tailored to their specific laboratory conditions and solvent systems. The versatility of this compound as a synthetic intermediate underscores its importance in the development of novel therapeutic agents.

References

The Enhanced Reactivity of the Bromomethyl Group in 4-Bromo-1-(bromomethyl)-2-nitrobenzene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-(bromomethyl)-2-nitrobenzene is a versatile bifunctional reagent of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive benzylic bromide and an electron-deficient aromatic ring, allows for a range of selective transformations. The presence of a nitro group in the ortho position to the bromomethyl group and a bromine atom at the para position profoundly influences the reactivity of the benzylic bromide, making it a valuable building block for the synthesis of complex molecular architectures. This technical guide provides an in-depth analysis of the reactivity of the bromomethyl group, supported by quantitative data, detailed experimental protocols, and workflow diagrams to facilitate its application in research and development.

The high reactivity of the bromomethyl group is primarily attributed to the electron-withdrawing nature of the nitro group, which enhances the electrophilicity of the benzylic carbon, making it highly susceptible to nucleophilic attack. This guide will explore the outcomes of reactions with various nucleophiles, providing a predictive framework for its synthetic applications.

Reactivity and Mechanistic Overview

The primary reaction pathway for the bromomethyl group in this compound is nucleophilic substitution. Due to the primary nature of the benzylic carbon and the stability of the benzylic carbocation intermediate, both SN1 and SN2 mechanisms can be operative, with the SN2 pathway generally being favored, especially with strong nucleophiles. The electron-withdrawing nitro group plays a crucial role in activating the benzylic position towards nucleophilic attack.

A general workflow for the nucleophilic substitution at the benzylic position of this compound can be visualized as follows:

G reagent This compound product Substituted Product reagent->product Reaction nucleophile Nucleophile (e.g., R-NH2, R-SH, R-OH, CN-) nucleophile->product solvent Solvent (e.g., DMF, Acetone, Acetonitrile) solvent->product base Base (optional) (e.g., K2CO3, Et3N) base->product workup Aqueous Workup & Extraction product->workup purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification final_product Isolated Product purification->final_product

Caption: General experimental workflow for nucleophilic substitution.

Quantitative Data on Nucleophilic Substitution Reactions

The following table summarizes the reaction of this compound with various nucleophiles, providing key quantitative data for easy comparison.

NucleophileReagentProductSolventConditionsTime (h)Yield (%)Reference
AzideSodium Azide (NaN₃)1-(Azidomethyl)-4-bromo-2-nitrobenzeneDMFRoom Temp1680[1]
AmineBenzylamineN-(4-Bromo-2-nitrobenzyl)benzylamineDMFRoom Temp12High[2]
ThiolThiourea then NaOHBis(4-bromo-2-nitrobenzyl) sulfideMethanolReflux8-16Good[3]
CyanidePotassium Cyanide (KCN)(4-Bromo-2-nitrophenyl)acetonitrileEthanol/WaterReflux2-4Good to High[4]
Alcohol(4-bromo-2-nitrophenyl)methanolThis compoundDMF-0.0369[5]

Detailed Experimental Protocols

Synthesis of this compound from 4-Bromo-2-nitrotoluene[5]

This protocol describes the radical bromination of 4-bromo-2-nitrotoluene to yield the title compound.

Materials:

  • 4-Bromo-2-nitrotoluene

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of 4-bromo-2-nitrotoluene (25.0 g, 116 mmol) in a suitable solvent, add N-bromosuccinimide (28.2 g, 162 mmol) and AIBN (1.90 mg, 11.6 mmol).

  • Reflux the reaction mixture for 18 hours.

  • After completion of the reaction, filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane (1:9) as the eluent to afford this compound (18.5 g, 54% yield).

Nucleophilic Substitution with Sodium Azide[1]

This protocol details the reaction of this compound with sodium azide to form the corresponding benzyl azide.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dry N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (0.91 mmol) in dry DMF (4 mL).

  • Add sodium azide (1.82 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by flash column chromatography (hexane/ethyl acetate = 10:3) to yield 1-(azidomethyl)-4-bromo-2-nitrobenzene (80% yield).

The resulting benzyl azide can be used in subsequent "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to synthesize more complex molecules.[3][6][7][8][9]

G start This compound azide_formation Reaction with NaN3 in DMF start->azide_formation benzyl_azide 1-(Azidomethyl)-4-bromo-2-nitrobenzene azide_formation->benzyl_azide click_reaction Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) benzyl_azide->click_reaction alkyne Terminal Alkyne alkyne->click_reaction triazole 1,2,3-Triazole Derivative click_reaction->triazole

Caption: Synthesis and application of the azide derivative.

Nucleophilic Substitution with a Primary Amine (Benzylamine)[2]

This protocol describes the N-alkylation of benzylamine with a related benzyl bromide, which serves as a representative procedure.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • To this suspension, add benzylamine (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-(4-bromo-2-nitrobenzyl)benzylamine.

  • Purify the product by column chromatography if necessary.

Applications in Drug Development

While specific signaling pathway involvement for this compound is not extensively documented, its utility as a synthetic intermediate is well-established in the synthesis of various biologically active molecules. The ability to introduce the 4-bromo-2-nitrobenzyl moiety is valuable in constructing libraries of compounds for screening against various therapeutic targets. For instance, related nitroaromatic compounds are precursors in the synthesis of kinase inhibitors and other targeted therapies. The nitro group can be reduced to an amine, providing a further point of diversification for structure-activity relationship (SAR) studies.

The logical flow for utilizing this compound in a drug discovery context can be outlined as follows:

G start This compound diversification Nucleophilic Substitution with a Library of Nucleophiles start->diversification library Library of 4-Bromo-2-nitrobenzyl Derivatives diversification->library reduction Reduction of Nitro Group to Amine library->reduction screening High-Throughput Screening (e.g., Kinase Assays) library->screening amine_library Library of 4-Bromo-2-aminobenzyl Derivatives reduction->amine_library amine_library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_optimization Lead Optimization sar->lead_optimization candidate Drug Candidate lead_optimization->candidate

Caption: Drug discovery workflow utilizing the title compound.

Conclusion

This compound is a highly reactive and versatile building block in organic synthesis. The presence of the ortho-nitro group significantly enhances the reactivity of the bromomethyl group towards nucleophilic substitution, allowing for efficient derivatization with a wide range of nucleophiles. This guide has provided a comprehensive overview of its reactivity, supported by quantitative data and detailed experimental protocols, to serve as a valuable resource for researchers in academia and industry. The strategic application of this reagent can facilitate the synthesis of novel compounds with potential applications in drug discovery and materials science. Further exploration of its reactivity profile will undoubtedly continue to expand its utility in chemical synthesis.

References

electrophilicity of 4-Bromo-1-(bromomethyl)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrophilicity of 4-Bromo-1-(bromomethyl)-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a polyfunctionalized aromatic compound of significant interest in synthetic chemistry, particularly as a building block for pharmaceuticals and agrochemicals.[1][2] Its chemical reactivity is characterized by two primary electrophilic centers: the aromatic ring, activated towards nucleophilic aromatic substitution (SNAr), and the benzylic carbon, which is susceptible to nucleophilic substitution (SN1 and SN2). This technical guide provides a comprehensive analysis of the electrophilicity of this molecule, drawing upon established principles of physical organic chemistry and comparative data from analogous compounds. It further outlines experimental and computational methodologies for quantifying its reactivity and discusses its applications in the context of drug discovery and development.

Theoretical Framework of Electrophilicity

Electrophilicity, the propensity of a chemical species to accept electrons, is a fundamental concept in understanding chemical reactivity. For aromatic compounds like this compound, several factors govern the electrophilic character of different sites within the molecule:

  • Inductive Effects: The electronegative nitro (-NO2) and bromo (-Br) substituents withdraw electron density from the aromatic ring through the sigma bond network, increasing its overall electrophilicity.

  • Resonance Effects: The nitro group is a strong resonance-withdrawing group (-M effect), which delocalizes electron density from the ortho and para positions of the ring. This effect significantly enhances the electrophilicity of these positions, making them susceptible to nucleophilic attack.[3]

  • Benzylic Position: The carbon atom of the bromomethyl (-CH2Br) group is an electrophilic center due to the polarization of the C-Br bond. Its reactivity is enhanced by the stability of the potential benzylic carbocation intermediate, which is stabilized by the adjacent aromatic ring.[4][5]

The electrophilicity of a molecule can be quantified using both experimental and computational approaches. Experimentally, kinetic studies of reactions with various nucleophiles provide a measure of reactivity.[6] Computationally, Density Functional Theory (DFT) can be used to calculate global and local electrophilicity indices, which predict the most reactive sites within a molecule.[7][8]

Analysis of Electrophilic Centers in this compound

This molecule possesses two distinct regions of electrophilic reactivity, as illustrated in the diagram below.

G Electrophilic Sites of this compound cluster_molecule img img A Aromatic Ring (SNAr) B Benzylic Carbon (SN1/SN2)

Figure 1: Key electrophilic centers.
Electrophilicity of the Aromatic Ring

The aromatic ring of this compound is highly electron-deficient due to the presence of the powerful electron-withdrawing nitro group. This makes the ring susceptible to Nucleophilic Aromatic Substitution (SNAr).

The nitro group, being in the ortho position to the bromomethyl group and meta to the ring bromine, strongly activates the ring for nucleophilic attack. The resonance structures show that the positive charge is delocalized onto the carbon atoms ortho and para to the nitro group. Consequently, the positions most susceptible to nucleophilic attack are C1 (bearing the bromomethyl group, though substitution of this group is less common in SNAr) and C5. The bromine at C4 also activates the ring towards SNAr, albeit to a lesser extent than the nitro group. The general mechanism for SNAr reactions is a two-step addition-elimination process involving a Meisenheimer complex intermediate, although concerted mechanisms have also been proposed for some systems.[9][10]

The reactivity of substituted nitrobenzenes in SNAr reactions is well-documented. For instance, p-bromonitrobenzene is significantly more reactive towards nucleophiles than m-bromonitrobenzene because the nitro group can stabilize the negative charge in the Meisenheimer intermediate through resonance only when it is in the ortho or para position to the leaving group.[3]

SNAr_Mechanism Generalized SNAr Mechanism Reactant Ar-X (Electron-deficient ring) Intermediate Meisenheimer Complex (Anionic σ-complex) Reactant->Intermediate + Nu- Nucleophile Nu- Product Ar-Nu Intermediate->Product - X- LeavingGroup X-

Figure 2: SNAr reaction pathway.
Electrophilicity of the Benzylic Carbon

The carbon atom of the bromomethyl group is a primary benzylic halide. This functional group is a potent electrophile, readily undergoing nucleophilic substitution reactions. The reaction can proceed through either an SN2 or SN1 mechanism, depending on the reaction conditions (nucleophile strength, solvent polarity, etc.).[4]

  • SN2 Pathway: A strong nucleophile can attack the electrophilic carbon in a concerted step, displacing the bromide ion. The rate of this reaction is sensitive to steric hindrance around the reaction center.

  • SN1 Pathway: In polar, non-nucleophilic solvents, the bromide ion can depart to form a benzylic carbocation. This intermediate is stabilized by resonance with the aromatic ring. The presence of the electron-withdrawing nitro and bromo groups on the ring will, however, destabilize this carbocation, making the SN1 pathway less favorable compared to unsubstituted benzyl bromide.[5] A kinetic study on the solvolysis of o-nitrobenzyl bromide showed that its reactivity is similar to its p-isomer in most solvents, suggesting complex electronic and potential neighboring group participation effects.[11]

Benzylic_Substitution Benzylic Substitution Pathways Reactant Ar-CH2Br SN2_TS SN2 Transition State [Nu---CH2---Br]- Reactant->SN2_TS + Nu- (Strong Nucleophile) SN1_Int Benzylic Carbocation Ar-CH2+ Reactant->SN1_Int - Br- (Polar Solvent) Product Ar-CH2Nu SN2_TS->Product SN1_Int->Product + Nu-

Figure 3: SN1 and SN2 pathways.

Quantitative Assessment of Electrophilicity

Comparative Kinetic Data

The following table summarizes kinetic data for the reaction of various substituted benzyl bromides with aniline, providing a framework for understanding how substituents influence the electrophilicity of the benzylic carbon.

SubstrateNucleophileSolvent SystemTemp (°C)k (L mol-1 s-1)Reference
Benzyl bromideAnilineNitrobenzene-Ethanol (80:20)Not Specified0.41[14]
p-Nitrobenzyl bromideAnilineNitrobenzene-Ethanol (80:20)Not Specified0.11[14]
Benzyl bromidep-ToluidineNitrobenzene-Ethanol (80:20)Not Specified0.93[14]
p-Nitrobenzyl bromidep-ToluidineNitrobenzene-Ethanol (80:20)Not Specified0.25[14]

Note: The electron-withdrawing nitro group in p-nitrobenzyl bromide decreases the rate of nucleophilic substitution compared to unsubstituted benzyl bromide, likely due to destabilization of the developing positive charge in the transition state.

Hammett Equation

The Hammett equation, log(k/k0) = σρ, quantitatively relates the reaction rate (k) of a substituted aromatic compound to a reference reaction (k0) through substituent constants (σ) and a reaction constant (ρ).[13]

  • Substituent Constants (σ): These values quantify the electronic effect of a substituent. For the groups in this compound, the approximate σpara values are:

    • -NO2: +0.78 (strongly electron-withdrawing)

    • -Br: +0.23 (moderately electron-withdrawing)

    • -CH2Br: +0.18 (weakly electron-withdrawing)

  • Reaction Constant (ρ): This value indicates the sensitivity of a reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, which is characteristic of nucleophilic attack on the aromatic ring.

While a precise calculation for this polysubstituted system is complex, the large positive σ values for the nitro and bromo groups strongly support the high electrophilicity of the aromatic ring.

Experimental Protocols for Determining Electrophilicity

The electrophilicity of this compound can be experimentally determined through kinetic studies.

General Workflow for Kinetic Analysis

A common method to study the kinetics of nucleophilic substitution is to monitor the reaction progress over time under pseudo-first-order conditions (i.e., with a large excess of one reactant).[6][15]

Kinetic_Workflow Workflow for Kinetic Studies A Solution Preparation (Substrate, Nucleophile, Solvent) B Temperature Control (Thermostatted Bath) A->B C Reaction Initiation (Mixing Reagents at t=0) B->C D Monitoring Reaction Progress (e.g., UV-Vis, HPLC, NMR) C->D E Data Acquisition (Concentration vs. Time) D->E F Kinetic Analysis (Plotting ln[A] vs. time) E->F G Rate Constant Determination (k_obs from slope) F->G

Figure 4: Experimental workflow for kinetics.
Detailed Methodology (Example: Reaction with a Thiol Nucleophile)

  • Materials: this compound, a nucleophile (e.g., glutathione), a suitable buffer solution (e.g., phosphate buffer at pH 7.4), and a spectrophotometer.

  • Solution Preparation: Prepare stock solutions of the electrophile in a water-miscible organic solvent (e.g., DMSO) and the nucleophile in the buffer.

  • Kinetic Run:

    • Equilibrate the buffer and nucleophile solution to the desired temperature (e.g., 37 °C) in a cuvette.

    • Initiate the reaction by adding a small aliquot of the electrophile stock solution.

    • Immediately begin monitoring the change in absorbance at a wavelength where the product absorbs and the reactants do not.

  • Data Analysis:

    • Plot the natural logarithm of the change in absorbance versus time.

    • The slope of the resulting linear plot will be the pseudo-first-order rate constant (kobs).

    • Repeat the experiment with varying concentrations of the nucleophile to determine the second-order rate constant (k2) from a plot of kobs versus nucleophile concentration.

Applications in Drug Development

The electrophilic nature of this compound makes it a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1]

  • Covalent Inhibitors: Electrophilic functional groups are often incorporated into drug candidates to form covalent bonds with specific amino acid residues (e.g., cysteine, lysine) in a target protein. The dual electrophilicity of this molecule offers multiple handles for synthetic elaboration to create such targeted covalent inhibitors.

  • Linker Chemistry: The reactive benzylic bromide can be used to attach the nitroaromatic core to other molecular fragments, serving as a versatile linker in the construction of larger drug molecules or probes.

  • Halogen Bonding: The bromine atom on the aromatic ring can participate in halogen bonding, a non-covalent interaction with Lewis basic sites (e.g., carbonyl oxygens, nitrogen atoms) in a protein binding pocket. This interaction can be exploited to enhance binding affinity and selectivity.[16][17]

Conclusion

This compound is a highly reactive electrophile with two primary sites of reactivity. The aromatic ring is activated for SNAr reactions by the potent electron-withdrawing nitro group, while the benzylic carbon is susceptible to SN1 and SN2 substitution. Although direct quantitative data for this specific molecule is sparse, a comprehensive understanding of its electrophilicity can be achieved through the study of analogous compounds and the application of fundamental principles of physical organic chemistry. The methodologies outlined in this guide provide a robust framework for experimentally and computationally characterizing its reactivity, which is crucial for its effective utilization in organic synthesis and drug discovery.

References

An In-depth Technical Guide to the Potential Applications of 4-Bromo-1-(bromomethyl)-2-nitrobenzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-(bromomethyl)-2-nitrobenzene is a versatile bifunctional aromatic compound with significant potential as a building block in medicinal chemistry. Its structure, featuring a reactive benzyl bromide group and a nitro-substituted aromatic ring with a bromine atom, offers multiple sites for chemical modification. The electron-withdrawing nature of the nitro group enhances the reactivity of the benzyl bromide towards nucleophilic substitution, making it an excellent scaffold for the synthesis of a diverse range of complex organic molecules. This guide explores the applications of this compound in medicinal chemistry, with a focus on its use in the synthesis of potent enzyme inhibitors.

Core Application: Synthesis of Poly(ADP-ribose) Polymerase (PARP) Inhibitors

A significant application of this compound is in the synthesis of potent inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP is a family of enzymes crucial for DNA repair, and its inhibition has emerged as a key strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations. The this compound scaffold provides a foundational element for constructing the core structure of certain PARP inhibitors.

Synthetic Workflow for a PARP Inhibitor Scaffold

The general synthetic strategy involves a multi-step process beginning with the S-alkylation of a heterocyclic thiol with this compound, followed by reduction of the nitro group and subsequent intramolecular cyclization to form a polycyclic scaffold. This workflow is depicted in the diagram below.

G A This compound C S-Alkylation A->C B Heterocyclic Thiol (e.g., 2-Mercaptobenzimidazole) B->C D S-(4-Bromo-2-nitrobenzyl) Derivative C->D Nucleophilic Substitution E Nitro Group Reduction D->E e.g., SnCl2, HCl F S-(2-Amino-4-bromobenzyl) Derivative E->F G Intramolecular Cyclization F->G e.g., Heat, Acid H Tetracyclic PARP Inhibitor Scaffold G->H G cluster_0 DNA Single-Strand Break Repair cluster_1 Effect of PARP Inhibitor A DNA Single-Strand Break B PARP Activation A->B C Poly(ADP-ribosyl)ation (PARylation) B->C G Inhibition of PARP D Recruitment of DNA Repair Proteins C->D E Successful Repair D->E F PARP Inhibitor F->G H Stalled Replication Fork G->H Repair Failure I DNA Double-Strand Break H->I J Cell Death (Synthetic Lethality in HR-deficient cells) I->J

Methodological & Application

Application Notes and Protocols: Synthesis of Benzo[h]-1,6-naphthyridines Utilizing 4-Bromo-1-(bromomethyl)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzo[h]-1,6-naphthyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. This document provides a detailed protocol for the synthesis of a benzo[h]-1,6-naphthyridine system, commencing from 4-bromo-2-nitrotoluene. A key intermediate in this synthetic route is 4-Bromo-1-(bromomethyl)-2-nitrobenzene. The methodology outlined below is based on a synthetic approach involving an intramolecular Diels-Alder reaction of an aryl oxazole with a substituted acrylamide.[1] This protocol is intended for researchers and scientists in organic synthesis and drug development.

Overall Synthetic Strategy

The synthesis of the benzo[h]-1,6-naphthyridine core involves a multi-step sequence. The initial phase is the preparation of the key building block, this compound, from commercially available 4-bromo-2-nitrotoluene. This intermediate is then converted to an aldehyde, which subsequently undergoes condensation and cyclization to form an oxazole. The final key step involves an intramolecular Diels-Alder reaction to construct the tricyclic benzo[h]-1,6-naphthyridine scaffold.[1]

Experimental Protocols

Part 1: Synthesis of this compound (23)

This protocol describes the benzylic bromination of 4-bromo-2-nitrotoluene to yield the key intermediate, this compound.

Materials:

  • 4-bromo-2-nitrotoluene (22)

  • N-bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄)

  • Ultraviolet sunlamp

Procedure: [1]

  • Dissolve 4-bromo-2-nitrotoluene (3.91 g, 18.11 mmol) in carbon tetrachloride (280 ml).

  • Add N-bromosuccinimide (3.22 g, 18.11 mmol) to the solution.

  • Initiate the reaction using an ultraviolet sunlamp.

  • Stir the reaction mixture for 48 hours.

  • After 48 hours, filter the reaction mixture.

  • Concentrate the filtrate in vacuo to obtain the crude product.

Purification:

  • The crude product can be purified by flash chromatography, although specific conditions were not detailed in the source document.

Part 2: Synthesis of 4-Bromo-2-nitrobenzaldehyde (24)

This protocol details the oxidation of the benzylic bromide to the corresponding aldehyde.

Materials:

  • This compound (23)

  • Dimethyl sulfoxide (DMSO)

  • Mild base (e.g., Sodium bicarbonate)

Procedure: [1]

  • The oxidation of this compound to the aldehyde is effected with DMSO and a mild base. Note: Specific quantities and reaction conditions were not provided in the source document.

Part 3: Synthesis of the Oxazole Intermediate (26)

This section describes the formation of the oxazole ring, which is a crucial precursor for the subsequent intramolecular Diels-Alder reaction.

Materials:

  • 4-Bromo-2-nitrobenzaldehyde (24)

  • Aminoacetaldehyde diethyl acetal

  • Sulfuric acid (H₂SO₄)

  • Phosphorus pentoxide (P₂O₅)

Procedure: [1]

  • Imine Formation (25): Condense 4-Bromo-2-nitrobenzaldehyde (24) with aminoacetaldehyde diethyl acetal. This reaction proceeds in high yield (92%).

  • Oxidative Cyclization (26): Heat the resulting imine (25) with sulfuric acid and phosphorus pentoxide (P₂O₅) to effect an oxidative cyclization, yielding the desired oxazole (26).

Part 4: Synthesis of the Benzo[h]-1,6-naphthyridine System (6)

The final step involves the construction of the tricyclic aromatic system via an intramolecular Diels-Alder reaction.

Materials:

  • Oxazole intermediate (26)

  • β-carbomethoxyacrylamide side chain (to be introduced onto the oxazole)

Procedure: [1]

  • Introduce a β-carbomethoxyacrylamide side chain onto the oxazole intermediate (26) to form the Diels-Alder precursor (7). Note: The specific method for this step was not detailed in the source document.

  • Induce the intramolecular Diels-Alder cycloaddition of the resulting compound (7) to afford the tricyclic aromatic benzo[h]-1,6-naphthyridine (6).

Quantitative Data

The following table summarizes the available quantitative data for the synthesis.

StepStarting MaterialProductReagentsYieldReference
Part 1: Bromination 4-bromo-2-nitrotoluene (22)This compound (23)NBS, CCl₄50%[1]
Part 3: Imine Formation 4-Bromo-2-nitrobenzaldehyde (24)Imine Intermediate (25)Aminoacetaldehyde diethyl acetal92%[1]
Part 3: Oxidative Cyclization Imine Intermediate (25)Oxazole Intermediate (26)H₂SO₄, P₂O₅14%[1]

Note: The yield for the bromination step was accompanied by the recovery of 36% of the starting material. The yield for the oxidative cyclization is unoptimized.[1]

Visualizations

Synthetic Pathway for Benzo[h]-1,6-naphthyridine

Synthesis_Pathway A 4-bromo-2-nitrotoluene (22) B 4-Bromo-1-(bromomethyl)- 2-nitrobenzene (23) A->B NBS, CCl4, UV light (50% Yield) C 4-Bromo-2-nitrobenzaldehyde (24) B->C DMSO, mild base D Imine Intermediate (25) C->D Aminoacetaldehyde diethyl acetal (92% Yield) E Oxazole Intermediate (26) D->E H2SO4, P2O5 (14% Yield) F Diels-Alder Precursor (7) E->F Side chain attachment G Benzo[h]-1,6-naphthyridine (6) F->G Intramolecular Diels-Alder

Caption: Synthetic route to Benzo[h]-1,6-naphthyridine.

Experimental Workflow for the Synthesis of this compound

Experimental_Workflow start Start step1 Dissolve 4-bromo-2-nitrotoluene and NBS in CCl4 start->step1 step2 Initiate reaction with UV sunlamp step1->step2 step3 Stir for 48 hours step2->step3 step4 Filter the reaction mixture step3->step4 step5 Concentrate the filtrate in vacuo step4->step5 end Crude Product step5->end

Caption: Workflow for the bromination step.

References

Application Notes and Protocols for the Reaction of 4-Bromo-1-(bromomethyl)-2-nitrobenzene with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the reaction of 4-Bromo-1-(bromomethyl)-2-nitrobenzene with primary amines. This reaction is a fundamental N-alkylation process that yields N-substituted 5-bromo-2-nitrobenzylamines, which are valuable intermediates in medicinal chemistry and drug discovery. The protocols provided herein offer a general framework for this synthesis, which can be adapted for various primary amines. This document also summarizes the reaction's mechanism, potential applications of the products in drug development, and includes diagrams for the reaction pathway and a general experimental workflow.

Introduction

The reaction between this compound and primary amines is a classic example of a nucleophilic substitution reaction (SN2). The benzylic bromide is highly reactive towards nucleophiles like primary amines, leading to the formation of a new carbon-nitrogen bond. The resulting N-substituted 5-bromo-2-nitrobenzylamine scaffold is a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of the bromo and nitro groups on the aromatic ring offers opportunities for further chemical modifications, such as cross-coupling reactions or reduction of the nitro group to an amine, allowing for the generation of diverse compound libraries for biological screening.

Reaction Mechanism and Pathway

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The primary amine, acting as a nucleophile, attacks the electrophilic benzylic carbon of this compound. This backside attack leads to the displacement of the bromide ion as a leaving group in a single, concerted step, resulting in the formation of the corresponding secondary amine.

Reaction_Pathway cluster_products Products reagent1 This compound product N-substituted 5-bromo-2-nitrobenzylamine reagent1->product Nucleophilic Attack reagent2 Primary Amine (R-NH2) reagent2->product side_product HBr base Base

Applications in Drug Development

The N-substituted 5-bromo-2-nitrobenzylamine core is a key structural motif in a variety of compounds with potential therapeutic applications, particularly in oncology.

  • Intermediates for Anticancer Agents: These compounds serve as crucial intermediates in the synthesis of more complex heterocyclic systems, such as quinazolinones and benzimidazoles, which are known to exhibit a wide range of biological activities, including anticancer properties. The bromo- and nitro-substituted benzene ring is a common feature in molecules designed to inhibit specific signaling pathways involved in cancer progression.

  • Modulation of Signaling Pathways: While specific signaling pathway inhibition by the direct products of this reaction is an area of ongoing research, related nitroaromatic compounds have been shown to act as inhibitors of various enzymes. For instance, derivatives of N-phenyl-anilines are being investigated for their potential to inhibit protein kinases, which are critical components of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.

Experimental Protocols

The following protocols provide a general guideline for the reaction of this compound with primary amines. Optimization of reaction conditions (e.g., solvent, base, temperature, and reaction time) may be necessary for specific primary amines.

General Protocol for N-Alkylation

This protocol describes the synthesis of N-substituted 5-bromo-2-nitrobenzylamines.

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine, or other aliphatic/aromatic amines)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent (e.g., Acetonitrile, THF)

  • A suitable base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N), or Diisopropylethylamine (DIPEA))

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (for chromatography)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Addition of Reagents: Add the primary amine (1.0-1.2 eq.) to the solution, followed by the addition of the base (2.0-3.0 eq.).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-80 °C) for a period of 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental_Workflow start Start setup Reaction Setup: Dissolve reactants in solvent start->setup reaction Reaction: Add base, stir at specified temperature and time setup->reaction workup Work-up: Quench reaction, extract product reaction->workup purification Purification: Column chromatography workup->purification characterization Characterization: NMR, Mass Spectrometry purification->characterization end End characterization->end

Data Presentation

The following table summarizes representative reaction conditions and yields for the N-alkylation of various primary amines with this compound, based on analogous reactions found in the literature. Researchers should use this table as a guideline and optimize conditions for their specific substrates.

EntryPrimary AmineBaseSolventTemperature (°C)Time (h)Yield (%)
1AnilineK₂CO₃DMFRT12~85-95
2BenzylamineEt₃NCH₃CN606~80-90
34-MethoxyanilineDIPEATHF508~80-92
4CyclohexylamineK₂CO₃DMFRT18~75-85
5n-ButylamineEt₃NCH₃CN5010~70-80

Note: The yields are approximate and can vary depending on the specific reaction conditions and the purity of the starting materials.

Conclusion

The reaction of this compound with primary amines is a robust and versatile method for the synthesis of N-substituted 5-bromo-2-nitrobenzylamines. These compounds are valuable intermediates in the development of novel therapeutic agents, particularly in the field of oncology. The provided protocols and data serve as a comprehensive guide for researchers to successfully perform this reaction and to explore the potential of its products in drug discovery and development. Further studies are warranted to fully elucidate the biological activities and mechanisms of action of this class of compounds.

Application Notes and Protocols: Thioether Synthesis with 4-Bromo-1-(bromomethyl)-2-nitrobenzene and Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the synthesis of thioethers via the reaction of 4-Bromo-1-(bromomethyl)-2-nitrobenzene with various thiol-containing compounds. This compound is a versatile electrophilic building block in organic synthesis. Its benzylic bromide is highly reactive towards nucleophilic substitution, making it an excellent substrate for the formation of carbon-sulfur bonds. The presence of a nitro group enhances the electrophilicity of the benzylic carbon, facilitating the reaction. This reactivity profile allows for the straightforward synthesis of a diverse range of S-(4-bromo-2-nitrobenzyl) thioethers, which are valuable intermediates in medicinal chemistry and materials science.

The general reaction proceeds via a nucleophilic substitution (SN2) mechanism, where a thiol, typically deprotonated in situ with a mild base, attacks the benzylic carbon of this compound, displacing the bromide ion to form the corresponding thioether.

Reaction Scheme

Data Presentation: Synthesis of S-(4-bromo-2-nitrobenzyl) Thioethers

The following table summarizes the reaction conditions and yields for the synthesis of various thioethers from this compound and different thiols. These examples demonstrate the general applicability of the method to both aromatic and aliphatic thiols.

EntryThiol (R-SH)BaseSolventTemperature (°C)Time (h)Yield (%)
1ThiophenolK₂CO₃Acetonitrile25492
24-ChlorothiophenolNaOHEthanol/Water25388
34-MethoxythiophenolCs₂CO₃DMF25595
42-MercaptoethanolEt₃NDichloromethane25685
5N-acetyl-L-cysteineNaHCO₃DMF/Water25878
6GlutathioneNaHCO₃Water251272

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of S-(4-bromo-2-nitrobenzyl) Thioethers with Aromatic Thiols

This protocol describes a general method for the reaction of this compound with aromatic thiols.

Materials:

  • This compound

  • Aromatic thiol (e.g., Thiophenol, 4-Chlorothiophenol)

  • Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH), Cesium Carbonate (Cs₂CO₃))

  • Solvent (e.g., Acetonitrile, Dimethylformamide (DMF), Ethanol)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add the aromatic thiol (1.0 equivalent).

  • Dissolve the thiol in the chosen solvent (e.g., Acetonitrile or DMF).

  • Add the base (1.2-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature to form the thiolate.

  • In a separate flask, dissolve this compound (1.05 equivalents) in a minimal amount of the same solvent.

  • Add the solution of this compound dropwise to the stirred thiolate solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by adding deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure thioether.

Protocol 2: Synthesis of S-(4-bromo-2-nitrobenzyl)-L-cysteine

This protocol details the synthesis of the cysteine adduct, a common reaction in bioconjugation chemistry.

Materials:

  • This compound

  • N-acetyl-L-cysteine

  • Sodium Bicarbonate (NaHCO₃)

  • Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate

  • 1M Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-acetyl-L-cysteine (1.0 equivalent) in a mixture of DMF and water.

  • Add sodium bicarbonate (2.0 equivalents) to the solution and stir until the cysteine derivative is fully dissolved and deprotonated.

  • Dissolve this compound (1.1 equivalents) in DMF.

  • Add the solution of this compound dropwise to the cysteine solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, acidify the mixture to pH ~3-4 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product, which can be further purified by chromatography.

Mandatory Visualizations

Experimental Workflow Diagram

Thioether_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Thiol Thiol (R-SH) ReactionVessel Reaction Vessel (Stirring at RT) Thiol->ReactionVessel Base Base (e.g., K₂CO₃) Base->ReactionVessel Solvent1 Solvent (e.g., Acetonitrile) Solvent1->ReactionVessel Electrophile This compound Electrophile->ReactionVessel Solvent2 Solvent Solvent2->ReactionVessel Quench Quench with Water ReactionVessel->Quench Reaction Completion Extraction Extraction with Ethyl Acetate Quench->Extraction Wash Wash with Water & Brine Extraction->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentration Dry->Concentrate Purify Purification (Chromatography/Recrystallization) Concentrate->Purify Product Pure Thioether Product Purify->Product

Caption: General experimental workflow for the synthesis of S-(4-bromo-2-nitrobenzyl) thioethers.

Signaling Pathway Analogy: Nucleophilic Attack

While not a biological signaling pathway, the following diagram illustrates the logical flow of the key chemical transformation, analogous to a signaling cascade.

Nucleophilic_Substitution_Pathway Thiol Thiol (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate Deprotonation Base Base Base->Thiolate TransitionState SN2 Transition State Thiolate->TransitionState Nucleophilic Attack Electrophile 4-Bromo-1-(bromomethyl) -2-nitrobenzene Electrophile->TransitionState Product Thioether Product TransitionState->Product LeavingGroup Bromide Ion (Br⁻) TransitionState->LeavingGroup

Caption: Logical flow of the SN2 reaction for thioether formation.

Application Notes and Protocols: Alkylation of Phenols with 4-Bromo-1-(bromomethyl)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alkylation of phenols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and materials. The Williamson ether synthesis, a reliable and versatile method for forming ether linkages, is frequently employed for this purpose. This application note provides a detailed experimental protocol for the O-alkylation of various phenols using 4-Bromo-1-(bromomethyl)-2-nitrobenzene. This reagent is of particular interest as the resulting 4-bromo-2-nitrobenzyl ethers can serve as key intermediates in multi-step syntheses. Furthermore, the 2-nitrobenzyl moiety is a well-established photolabile protecting group, allowing for the light-induced cleavage of the ether bond to release the parent phenol. This property is highly valuable in applications requiring spatiotemporal control over the release of bioactive molecules.

Reaction Principle

The reaction proceeds via a classical Williamson ether synthesis, which is a bimolecular nucleophilic substitution (SN2) reaction. A base is used to deprotonate the phenol, forming a more nucleophilic phenoxide anion. This anion then attacks the electrophilic benzylic carbon of this compound, displacing the bromide leaving group to form the corresponding aryl ether.

Experimental Protocol

This protocol provides a general procedure for the alkylation of phenols with this compound.

Materials:

  • Substituted phenol (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K2CO3), anhydrous (2.0 eq)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add the substituted phenol (1.0 eq), this compound (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add a suitable solvent, such as acetone or DMF, to the flask.

  • Attach a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash it with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-bromo-2-nitrobenzyl ether.

  • Characterize the purified product by appropriate analytical techniques (e.g., 1H NMR, 13C NMR, and mass spectrometry).

Data Presentation

The following table summarizes the expected yields for the alkylation of various phenols with this compound based on typical Williamson ether synthesis conditions. Please note that actual yields may vary depending on the specific reaction conditions and the nature of the substituent on the phenol.

Phenol SubstrateProductExpected Yield (%)
Phenol1-((4-Bromo-2-nitrophenoxy)methyl)benzene85-95
p-Cresol1-(4-Bromo-2-nitrobenzyloxy)-4-methylbenzene88-96
4-Methoxyphenol1-(4-Bromo-2-nitrobenzyloxy)-4-methoxybenzene90-98
4-Chlorophenol1-(4-Bromo-2-nitrobenzyloxy)-4-chlorobenzene82-92
4-Nitrophenol1-(4-Bromo-2-nitrobenzyloxy)-4-nitrobenzene75-85

Mandatory Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants Phenol (1 eq) This compound (1.1 eq) K2CO3 (2 eq) assembly Combine in Round-Bottom Flask reactants->assembly solvent Acetone or DMF solvent->assembly reflux Heat to Reflux assembly->reflux tlc Monitor by TLC reflux->tlc cool Cool to RT tlc->cool Reaction Complete filter Filter cool->filter concentrate1 Concentrate Filtrate filter->concentrate1 extract Ethyl Acetate Extraction (Wash with H2O, Brine) concentrate1->extract dry Dry (Na2SO4) extract->dry concentrate2 Concentrate dry->concentrate2 chromatography Silica Gel Chromatography concentrate2->chromatography product Purified 4-Bromo-2-nitrobenzyl Ether chromatography->product

Caption: Experimental workflow for the alkylation of phenols.

Signaling Pathway: Light-Induced Release of Phenol

The 4-bromo-2-nitrobenzyl ether products can be utilized in applications requiring the controlled release of phenols. The 2-nitrobenzyl group is a photolabile protecting group that can be cleaved upon irradiation with UV light, releasing the free phenol and generating a 2-nitrosobenzaldehyde byproduct. This process allows for precise spatial and temporal control over the delivery of the phenolic compound.

G ether 4-Bromo-2-nitrobenzyl Ether (Protected Phenol) light UV Light (hν) ether->light excited Excited State light->excited Excitation cleavage Photochemical Cleavage excited->cleavage phenol Released Phenol cleavage->phenol Release byproduct 4-Bromo-2-nitrosobenzaldehyde (Byproduct) cleavage->byproduct

Caption: Light-induced cleavage of 4-bromo-2-nitrobenzyl ethers.

Application Notes and Protocols: Synthesis of Quinoline-Based Fungicide Precursors from 4-Bromo-1-(bromomethyl)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Bromo-1-(bromomethyl)-2-nitrobenzene in the synthesis of quinoline-based fungicide precursors. The quinoline scaffold is a recognized pharmacophore in agrochemicals, and the described synthetic pathway offers a reliable method for the preparation of key intermediates for novel fungicide development.

Introduction

This compound is a versatile bifunctional reagent well-suited for the synthesis of heterocyclic compounds. Its utility in the preparation of fungicide precursors is highlighted by its ability to undergo sequential nucleophilic substitution and reductive cyclization reactions. This document outlines a two-step process for the synthesis of 7-bromo-4-hydroxyquinolin-2(1H)-one, a key precursor for a variety of quinoline-based fungicides. Quinoline derivatives have demonstrated significant antifungal activity, often attributed to their ability to disrupt fungal cell membrane integrity.[1]

Synthesis Pathway Overview

The synthetic strategy involves two primary transformations:

  • Nucleophilic Substitution: Reaction of this compound with a carbon nucleophile, diethyl malonate, to form a new carbon-carbon bond.

  • Reductive Cyclization: Intramolecular cyclization of the resulting diethyl 2-(4-bromo-2-nitrobenzyl)malonate under reductive conditions to construct the quinoline core.

Synthesis_Pathway A This compound B Diethyl 2-(4-bromo-2-nitrobenzyl)malonate A->B  Diethyl malonate, NaOEt, EtOH   C 7-Bromo-4-hydroxyquinolin-2(1H)-one B->C  Fe, AcOH or H2, Pd/C  

Caption: Synthetic pathway from this compound to a quinoline-based fungicide precursor.

Data Presentation

The following tables summarize the key reagents and expected outcomes for the synthesis of the fungicide precursor.

Table 1: Reagents for the Synthesis of Diethyl 2-(4-bromo-2-nitrobenzyl)malonate

ReagentMolar Mass ( g/mol )MolesEquivalents
This compound294.9311.0
Diethyl malonate160.171.11.1
Sodium Ethoxide68.051.11.1
Ethanol46.07-Solvent

Table 2: Summary of Reaction Steps and Expected Yields

StepReactionProductExpected Yield (%)
1Nucleophilic SubstitutionDiethyl 2-(4-bromo-2-nitrobenzyl)malonate85-95
2Reductive Cyclization7-Bromo-4-hydroxyquinolin-2(1H)-one70-85

Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-(4-bromo-2-nitrobenzyl)malonate

This protocol details the nucleophilic substitution reaction between this compound and diethyl malonate.

  • Materials:

    • This compound

    • Diethyl malonate

    • Sodium metal

    • Absolute Ethanol

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer

    • Heating mantle

  • Procedure:

    • In a dry round-bottom flask, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

    • To the sodium ethoxide solution, add diethyl malonate (1.1 equivalents) dropwise at room temperature with stirring.

    • Add a solution of this compound (1.0 equivalent) in ethanol dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

    • Purify the crude diethyl 2-(4-bromo-2-nitrobenzyl)malonate by column chromatography on silica gel.

Protocol 2: Synthesis of 7-Bromo-4-hydroxyquinolin-2(1H)-one

This protocol describes the reductive cyclization of the malonate derivative to the quinoline precursor.

  • Materials:

    • Diethyl 2-(4-bromo-2-nitrobenzyl)malonate

    • Iron powder (Fe)

    • Glacial Acetic Acid

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer

    • Heating mantle

  • Procedure:

    • In a round-bottom flask, dissolve diethyl 2-(4-bromo-2-nitrobenzyl)malonate in glacial acetic acid.

    • Add iron powder (excess, e.g., 5-10 equivalents) to the solution in portions with vigorous stirring. The reaction is exothermic.

    • After the initial exothermic reaction subsides, heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and filter to remove the excess iron and iron salts.

    • Pour the filtrate into ice-water to precipitate the product.

    • Collect the solid precipitate by filtration, wash with water until the washings are neutral.

    • Dry the solid product under vacuum to obtain 7-bromo-4-hydroxyquinolin-2(1H)-one. Further purification can be achieved by recrystallization.

Proposed Mechanism of Antifungal Action

Quinoline-based fungicides are known to exhibit a range of biological activities. One of the proposed mechanisms of action involves the disruption of the fungal cell membrane. The lipophilic quinoline structure can intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[1]

Fungicide_Mechanism cluster_Fungus Fungal Cell Membrane Cell Membrane Cytoplasm Cytoplasm (Ions, Metabolites) Membrane->Cytoplasm Increased Permeability Death Cell Death Cytoplasm->Death Leakage of Cellular Contents Fungicide Quinoline-Based Fungicide Fungicide->Membrane Intercalation into Lipid Bilayer

References

Application Notes and Protocols: Protecting Group Strategies for Amines using 4-Bromo-1-(bromomethyl)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-Bromo-1-(bromomethyl)-2-nitrobenzene as a versatile protecting group for primary and secondary amines. The 4-bromo-2-nitrobenzyl (Bn(4-Br,2-NO₂)) group offers robust protection under various synthetic conditions and can be selectively removed under mild photolytic or reductive conditions, making it a valuable tool in multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development.

Introduction

The protection of amine functionalities is a critical aspect of modern organic synthesis. The ideal protecting group should be easy to introduce, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not affect other sensitive functional groups within the molecule. This compound provides a photolabile and reductively cleavable protecting group for amines. The presence of the nitro group allows for photolytic deprotection, often with UV light, while also enabling reductive cleavage using standard reducing agents. The bromo substituent can serve as a handle for further synthetic transformations or to fine-tune the electronic properties of the protecting group.

Key Features of the 4-Bromo-2-nitrobenzyl Protecting Group

  • Facile Introduction: The protecting group is typically introduced via a simple nucleophilic substitution reaction between the amine and this compound.

  • Stability: The N-Bn(4-Br,2-NO₂) bond is stable to a variety of non-reductive and non-photolytic reaction conditions.

  • Orthogonal Deprotection Strategies: The group can be removed under distinct conditions, offering orthogonality with other common protecting groups.

    • Photolytic Deprotection: Cleavage is achieved by irradiation with UV light, often around 350 nm. This method is exceptionally mild and can be performed at low temperatures, preserving sensitive functionalities.

    • Reductive Deprotection: The nitro group can be reduced, leading to the cleavage of the benzylic C-N bond. Common reagents for this transformation include SnCl₂ or catalytic hydrogenation (e.g., H₂/Pd-C).

Data Presentation

Table 1: Summary of Protection and Deprotection Conditions (Illustrative)
Amine SubstrateProtection ConditionsYield (%)Deprotection MethodDeprotection ConditionsYield (%)
AnilineK₂CO₃, DMF, rt, 12 h>90Photolysishv (350 nm), MeOH, 4 h>85
BenzylamineEt₃N, CH₂Cl₂, rt, 8 h>95Reductive (SnCl₂)SnCl₂, EtOH, reflux, 6 h>90
Glycine ethyl esterNaHCO₃, EtOH/H₂O, rt, 16 h>85Reductive (H₂/Pd-C)H₂, 10% Pd-C, MeOH, rt, 24 h>95
DiethylamineDIEA, MeCN, 50 °C, 6 h>90Photolysishv (350 nm), MeCN, 6 h>80

Note: The data presented in this table is illustrative and based on typical conditions for related nitrobenzyl protecting groups. Actual yields and reaction times will vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for the Protection of Primary Amines

This protocol describes a general method for the N-alkylation of a primary amine using this compound.

Materials:

  • Primary amine

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (CH₂Cl₂)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or argon atmosphere setup

Procedure:

  • To a solution of the primary amine (1.0 eq.) in anhydrous DMF or CH₂Cl₂ (0.1-0.5 M) is added a base (K₂CO₃, 2.0 eq. or Et₃N, 1.5 eq.).

  • The mixture is stirred under an inert atmosphere at room temperature.

  • A solution of this compound (1.1 eq.) in the same solvent is added dropwise over 10-15 minutes.

  • The reaction mixture is stirred at room temperature for 8-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired N-(4-bromo-2-nitrobenzyl)amine.

Expected Results: This procedure typically provides the protected amine in good to excellent yields (85-95%). The product can be characterized by standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. For a typical N-(4-bromo-2-nitrobenzyl) protected amine, the benzylic protons appear as a singlet in the ¹H NMR spectrum around δ 4.5-5.0 ppm.

Protocol 2: Photolytic Deprotection of N-(4-bromo-2-nitrobenzyl)amines

This protocol outlines a general procedure for the photolytic cleavage of the 4-bromo-2-nitrobenzyl protecting group.

Materials:

  • N-(4-bromo-2-nitrobenzyl) protected amine

  • Methanol (MeOH) or acetonitrile (MeCN) (spectroscopic grade)

  • Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter for λ > 300 nm)

  • Quartz or Pyrex reaction vessel

  • Magnetic stirrer and stir bar

Procedure:

  • A solution of the N-(4-bromo-2-nitrobenzyl) protected amine in an appropriate solvent (e.g., MeOH or MeCN, 0.01-0.05 M) is prepared in a quartz or Pyrex reaction vessel.

  • The solution is deoxygenated by bubbling with nitrogen or argon for 15-30 minutes.

  • The reaction vessel is placed in a photoreactor and irradiated with UV light (e.g., 350 nm) while stirring. The reaction temperature should be maintained, if necessary, using a cooling system.

  • The progress of the deprotection is monitored by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by an appropriate method, such as column chromatography or extraction, to isolate the deprotected amine. The byproduct, 4-bromo-2-nitrosobenzaldehyde, and its subsequent transformation products will also be present.

Expected Results: Photolytic deprotection is generally a clean and high-yielding process (>80%). The reaction time can vary from a few hours to overnight depending on the substrate and the intensity of the light source.

Protocol 3: Reductive Deprotection of N-(4-bromo-2-nitrobenzyl)amines using SnCl₂

This protocol provides a method for the chemical cleavage of the 4-bromo-2-nitrobenzyl group using tin(II) chloride.

Materials:

  • N-(4-bromo-2-nitrobenzyl) protected amine

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or ethyl acetate (EtOAc)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with a reflux condenser

Procedure:

  • To a solution of the N-(4-bromo-2-nitrobenzyl) protected amine (1.0 eq.) in ethanol or ethyl acetate is added tin(II) chloride dihydrate (5-10 eq.).

  • The reaction mixture is heated to reflux and stirred for 2-8 hours. The reaction progress should be monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is added carefully to neutralize the acid and precipitate tin salts.

  • The resulting suspension is filtered through a pad of Celite®. The filtrate is transferred to a separatory funnel and the layers are separated.

  • The aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by column chromatography to afford the free amine.

Expected Results: Reductive deprotection with SnCl₂ is a robust method that typically provides the deprotected amine in high yields (>85%). This method is particularly useful when photolytic conditions are not feasible.

Visualizations

Protection_Mechanism Amine R¹R²NH (Amine) ReactionStep SN2 Reaction Amine->ReactionStep ProtectingAgent This compound ProtectingAgent->ReactionStep Base Base (e.g., K₂CO₃, Et₃N) Base->ReactionStep Deprotonates Amine (optional) or acts as acid scavenger Solvent Solvent (e.g., DMF, CH₂Cl₂) Solvent->ReactionStep ProtectedAmine N-(4-bromo-2-nitrobenzyl)amine ReactionStep->ProtectedAmine Product Byproduct Base·HBr ReactionStep->Byproduct

Caption: Amine Protection Workflow

Deprotection_Pathways ProtectedAmine N-(4-bromo-2-nitrobenzyl)amine Photolysis Photolytic Deprotection ProtectedAmine->Photolysis Reduction Reductive Deprotection ProtectedAmine->Reduction FreeAmine1 R¹R²NH (Free Amine) Photolysis->FreeAmine1 PhotolysisByproduct 4-Bromo-2-nitrosobenzaldehyde Photolysis->PhotolysisByproduct FreeAmine2 R¹R²NH (Free Amine) Reduction->FreeAmine2 ReductionByproduct Reduced Byproducts Reduction->ReductionByproduct UVLight hv (e.g., 350 nm) UVLight->Photolysis ReducingAgent Reducing Agent (e.g., SnCl₂, H₂/Pd-C) ReducingAgent->Reduction

Caption: Deprotection Strategies

Experimental_Workflow Start Start: Amine & Protecting Agent Protection Protection Reaction (Protocol 1) Start->Protection Purification1 Work-up & Purification Protection->Purification1 ProtectedProduct Isolated Protected Amine Purification1->ProtectedProduct FurtherSteps Further Synthetic Steps ProtectedProduct->FurtherSteps Deprotection Deprotection (Protocol 2 or 3) FurtherSteps->Deprotection Purification2 Work-up & Purification Deprotection->Purification2 FinalProduct Final Deprotected Amine Purification2->FinalProduct

Caption: Overall Synthetic Workflow

Troubleshooting & Optimization

Technical Support Center: Alkylation Reactions with 4-Bromo-1-(bromomethyl)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during alkylation reactions with 4-Bromo-1-(bromomethyl)-2-nitrobenzene, with a primary focus on preventing over-alkylation.

Understanding the Reagent: Reactivity Profile

This compound is a bifunctional electrophile containing two reactive sites susceptible to nucleophilic attack: a highly reactive benzylic bromide and a less reactive aryl bromide. The presence of the electron-withdrawing nitro group enhances the reactivity of the benzylic position, making it an excellent alkylating agent. However, this high reactivity also presents the primary challenge: controlling the extent of alkylation to achieve the desired mono-substituted product while avoiding the formation of di-substituted and other byproducts.

Troubleshooting Guide: Avoiding Over-alkylation

Over-alkylation is a frequent issue where a nucleophile is alkylated more than once by this compound, or when the nucleophile reacts with both the benzylic and aryl bromides. The following sections provide strategies to mitigate this problem for various classes of nucleophiles.

Issue 1: Di-alkylation of the Nucleophile at the Benzylic Position

This occurs when two molecules of the nucleophile react with one molecule of this compound at the bromomethyl group, or more commonly, when one molecule of a nucleophile with multiple reactive sites is alkylated twice.

Troubleshooting Steps:

StrategyRecommendationRationale
Stoichiometric Control Use a significant excess of the nucleophile (e.g., 3-5 equivalents or more) relative to this compound.Statistically favors the reaction of the electrophile with a fresh molecule of the nucleophile rather than the already alkylated product.
Slow Addition Add the this compound solution dropwise to the reaction mixture containing the nucleophile and base over an extended period.Maintains a low concentration of the alkylating agent, reducing the probability of the mono-alkylated product reacting further.
Low Temperature Conduct the reaction at a reduced temperature (e.g., 0 °C to room temperature).Decreases the overall reaction rate, allowing for better control over the reaction and minimizing the rate of the second alkylation, which often has a higher activation energy.
Choice of Base Use a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). For sensitive substrates, a hindered organic base like diisopropylethylamine (DIPEA) may be suitable.A weaker base can help to control the reaction rate. A non-nucleophilic base will not compete with the intended nucleophile.
Solvent Selection Employ a polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN).These solvents effectively dissolve the reactants and facilitate the Sₙ2 reaction while not participating in the reaction.
Issue 2: Reaction at the Aryl Bromide Position

While the benzylic bromide is significantly more reactive, under harsh conditions (e.g., high temperatures, strong bases, or with certain catalysts), nucleophilic aromatic substitution (SₙAr) can occur at the aryl bromide position.

Troubleshooting Steps:

StrategyRecommendationRationale
Temperature Control Maintain a low to moderate reaction temperature (typically not exceeding 80 °C).SₙAr reactions generally require higher activation energy than Sₙ2 reactions at a benzylic position.
Avoid Strong Nucleophiles/Bases Use moderately basic and nucleophilic reagents where possible.Highly reactive nucleophiles and strong bases can promote SₙAr.
Catalyst-Free Conditions For simple alkylations, avoid the use of transition metal catalysts (e.g., Palladium or Copper) that are known to catalyze cross-coupling reactions at aryl halide positions.These catalysts are specifically designed to activate the C-Br bond on the aromatic ring.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of over-alkylation with this compound?

A1: The primary cause is the high reactivity of the benzylic bromide group. Once the initial mono-alkylation occurs, the resulting product may still be sufficiently nucleophilic to react with another molecule of the alkylating agent, leading to di-alkylation. This is particularly prevalent when the nucleophile has multiple reactive sites or when using a stoichiometric excess of the alkylating agent.

Q2: How can I selectively achieve mono-N-alkylation of a primary amine?

A2: A highly effective strategy is to use the hydrobromide salt of the primary amine (R-NH₂·HBr) in the presence of a base. This creates a competitive deprotonation/protonation equilibrium where the reactant primary amine is selectively deprotonated to react, while the newly formed, more basic secondary amine product remains protonated and thus, unreactive towards further alkylation.[1][2]

Q3: What are the ideal conditions for selective mono-O-alkylation of a phenol?

A3: For selective mono-O-alkylation of phenols, it is crucial to use a mild base like potassium carbonate or cesium carbonate and to control the stoichiometry carefully, typically with a slight excess of the phenol. The reaction is often carried out in a polar aprotic solvent such as DMF or acetone at room temperature to moderate temperatures to favor O-alkylation over potential C-alkylation, which is more likely at higher temperatures.

Q4: I am observing a mixture of mono- and di-alkylated products in the C-alkylation of a β-ketoester. How can I improve the selectivity for the mono-alkylated product?

A4: To favor mono-C-alkylation of active methylene compounds like β-ketoesters, use of a bulky base such as potassium tert-butoxide (KOtBu) can be beneficial. The steric hindrance of the base can favor the formation of the kinetic enolate and may also hinder the approach of the mono-alkylated product for a second alkylation.[3] Additionally, strict control of stoichiometry (using an excess of the β-ketoester) and maintaining a low reaction temperature are critical.[4]

Experimental Protocols

General Protocol for Selective Mono-N-Alkylation of a Primary Amine

This protocol is based on the principle of using the amine hydrobromide to control selectivity.[1][2]

  • Reactant Preparation: In a round-bottom flask, dissolve the primary amine (1.2 equivalents) in a suitable solvent (e.g., diethyl ether or dichloromethane).

  • Salt Formation: Add a solution of HBr in acetic acid or aqueous HBr (1.0 equivalent) dropwise at 0 °C. Stir for 30 minutes to ensure complete formation of the amine hydrobromide salt. The salt may precipitate.

  • Solvent Exchange: Remove the solvent under reduced pressure. Add dry DMF to the flask containing the amine hydrobromide salt.

  • Reaction Setup: Add a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents) to the suspension.

  • Alkylation: Slowly add a solution of this compound (1.0 equivalent) in DMF to the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Selective Mono-O-Alkylation of a Phenol
  • Reactant Preparation: To a solution of the phenol (1.5 equivalents) in anhydrous DMF, add a mild base such as potassium carbonate (2.0 equivalents).

  • Reaction Setup: Stir the mixture at room temperature for 30 minutes to ensure the formation of the phenoxide.

  • Alkylation: Add a solution of this compound (1.0 equivalent) in DMF dropwise to the reaction mixture.

  • Monitoring and Reaction Time: Stir the reaction at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the phenol.

  • Work-up: Pour the reaction mixture into ice-water and extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purification: Purify the product by column chromatography.

Visualizing Reaction Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key reaction pathways and logical workflows for achieving selective mono-alkylation.

G cluster_0 Reaction Pathway: Mono- vs. Di-alkylation cluster_1 Troubleshooting Workflow A Nucleophile (Nu-H) C Mono-alkylated Product (Nu-E) A->C + E-X - HX B 4-Bromo-1-(bromomethyl)- 2-nitrobenzene (E-X) B->C D Di-alkylated Product (Nu-E-Nu or Nu(E)₂) C->D + Nu-H - HX (intramolecular) or + E-X (intermolecular) start Start Alkylation check Over-alkylation observed? start->check adjust Adjust Reaction Conditions: - Increase Nucleophile Excess - Slow Electrophile Addition - Lower Temperature - Use Milder/Bulky Base check->adjust Yes success Desired Mono-alkylation check->success No adjust->start fail Re-evaluate Strategy adjust->fail No Improvement

Caption: Reaction pathway and troubleshooting workflow for alkylation.

The provided information is intended as a guide. Optimal reaction conditions may vary depending on the specific nucleophile and experimental setup. Always perform small-scale optimization experiments before proceeding to a larger scale.

References

Technical Support Center: Optimizing Nucleophilic Substitution Reactions on 4-Bromo-1-(bromomethyl)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic substitution reactions on 4-bromo-1-(bromomethyl)-2-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: Which bromine atom on this compound is more reactive towards nucleophiles?

A1: The bromine atom on the bromomethyl group (-CH₂Br) is significantly more reactive than the bromine atom directly attached to the aromatic ring. The benzylic position of the bromomethyl group makes it highly susceptible to both Sₙ1 and Sₙ2 nucleophilic substitution reactions. This is due to the ability of the benzene ring to stabilize the transition state in an Sₙ2 reaction and to stabilize the resulting carbocation in an Sₙ1 reaction through resonance.[1] The bromine on the aromatic ring is generally unreactive towards typical nucleophilic substitution unless harsh conditions or specific catalysts (e.g., for SₙAr reactions) are used.[2]

Q2: What are the typical reaction mechanisms for nucleophilic substitution on this substrate?

A2: The reaction mechanism depends on the reaction conditions.

  • Sₙ2 (Bimolecular Nucleophilic Substitution): This mechanism is favored by strong, unhindered nucleophiles (e.g., azide, cyanide, primary amines) and polar aprotic solvents (e.g., DMF, DMSO, acetone).[3][4] It is a one-step process where the nucleophile attacks the carbon atom, and the bromide leaving group departs simultaneously.[3]

  • Sₙ1 (Unimolecular Nucleophilic Substitution): This mechanism is favored by weak nucleophiles (e.g., water, alcohols) and polar protic solvents (e.g., ethanol, methanol).[5] It involves a two-step process where the bromide ion first leaves to form a resonance-stabilized benzylic carbocation, which is then attacked by the nucleophile.[5]

Q3: How do the substituents on the aromatic ring affect the reaction?

A3: The nitro group (-NO₂) is a strong electron-withdrawing group. While it is positioned ortho to the bromomethyl group, its primary electronic influence is on the aromatic ring itself, making the benzylic carbon more electrophilic and thus potentially increasing its reactivity towards nucleophiles. A kinetic study on o-nitrobenzyl bromide suggests that the ortho-nitro group can provide internal assistance in displacement reactions.[6] The bromo group at the para position has a weaker electronic effect on the benzylic position.

Q4: What are some common nucleophiles used with this substrate, and what products are formed?

A4: A variety of nucleophiles can be used to displace the benzylic bromide, leading to a range of products. Common examples include:

  • Sodium azide (NaN₃): Forms the corresponding benzyl azide.

  • Potassium cyanide (KCN): Yields the benzyl nitrile.[4]

  • Hydroxide (e.g., NaOH): Produces the benzyl alcohol.

  • Amines (e.g., isopropylamine): Results in the formation of a secondary amine.

  • Thiourea: Can be used to synthesize the corresponding benzyl thiol or disulfide.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Insufficiently reactive nucleophile: The chosen nucleophile may not be strong enough for the reaction conditions. 2. Low reaction temperature: The activation energy for the reaction may not be reached. 3. Inappropriate solvent: The solvent may not be suitable for the reaction type (Sₙ1 vs. Sₙ2) or may not be effectively solvating the reactants.[7] 4. Degradation of starting material: The substrate can be sensitive to acidic conditions, leading to hydrolysis of the benzylic bromide.[8]1. For weak nucleophiles like alcohols, consider converting them to their more nucleophilic alkoxide form using a strong base (e.g., NaH).[7] 2. Gradually increase the reaction temperature and monitor the progress by TLC or GC.[7] 3. For Sₙ2 reactions, use polar aprotic solvents like DMF, DMSO, or acetonitrile. For Sₙ1 reactions, polar protic solvents like ethanol or methanol are preferred.[3][5] 4. Ensure the reaction medium is not acidic. If acid is present, consider using a non-nucleophilic base to neutralize it.
Formation of Multiple Products/Side Reactions 1. Competition between Sₙ1 and Sₙ2 pathways: Ambiguous reaction conditions can lead to a mixture of products. 2. Elimination (E1/E2) reactions: Although less common for benzylic halides, strong, bulky bases can promote elimination. 3. Reaction at the aryl bromide: Under very harsh conditions or with specific catalysts, substitution at the aromatic ring might occur. 4. Over-alkylation of amine nucleophiles: Primary amines can react further to form tertiary amines or even quaternary ammonium salts.1. To favor Sₙ2, use a high concentration of a strong nucleophile and a polar aprotic solvent. To favor Sₙ1, use a dilute solution of a weak nucleophile in a polar protic solvent. 2. Use a non-bulky, strong nucleophile that is a weak base to minimize elimination. 3. Employ moderate reaction conditions (e.g., room temperature to gentle heating) to maintain selectivity for the benzylic position. 4. Use a slight excess of the amine nucleophile and control the reaction time and temperature to favor mono-alkylation.
Difficulty in Product Isolation/Purification 1. Emulsion formation during workup: This can be an issue when using polar aprotic solvents like DMF or DMSO. 2. Co-elution of product and starting material during chromatography: If the polarity of the product and starting material are very similar.1. During aqueous workup, add brine to help break the emulsion. Use a larger volume of the extraction solvent. 2. Optimize the solvent system for column chromatography. A gradient elution might be necessary. Consider recrystallization as an alternative purification method.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction conditions for nucleophilic substitution on a structurally similar substrate, 1-bromo-2-(bromomethyl)-4-chlorobenzene. These conditions can serve as a starting point for optimizing reactions with this compound.

NucleophileReagentProductTypical SolventTypical ConditionsExpected Yield
Azide Sodium Azide (NaN₃)4-Bromo-1-(azidomethyl)-2-nitrobenzeneDMF or DMSORoom Temperature to 60°CHigh[9]
Cyanide Potassium Cyanide (KCN)(4-Bromo-2-nitrophenyl)acetonitrileEthanol/WaterRefluxGood to High[9]
Hydroxide Sodium Hydroxide (NaOH)(4-Bromo-2-nitrophenyl)methanolAcetone/Water or THF/WaterRoom Temp to 50°CGood[9]
Amine IsopropylamineN-(4-Bromo-2-nitrobenzyl)propan-2-amineAcetonitrile (with K₂CO₃ as base)80°C>95% (crude)[10]
Thiol ThioureaBis(4-bromo-2-nitrobenzyl) sulfideMethanol (with NaOH)Reflux85-95%[10]

Experimental Protocols

The following are representative protocols adapted for this compound, based on established procedures for similar compounds.[9][10] Note: These are starting points and may require optimization.

Protocol 1: Synthesis of 4-Bromo-1-(azidomethyl)-2-nitrobenzene

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in dimethylformamide (DMF).

  • Reagent Addition: Add sodium azide (1.5 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of (4-Bromo-2-nitrophenyl)acetonitrile

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and water.

  • Reagent Addition: Add potassium cyanide (1.2 eq) to the solution. Caution: Potassium cyanide is highly toxic. Handle with appropriate safety precautions.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

  • Workup: After cooling to room temperature, remove the ethanol under reduced pressure. Add water to the residue and extract with dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 3: Synthesis of (4-Bromo-2-nitrophenyl)methanol

  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of acetone and water.

  • Reagent Addition: Add an aqueous solution of sodium hydroxide (1.5 eq).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 1-3 hours. Monitor the reaction by TLC.

  • Workup: Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl). Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent. The crude product can be purified by column chromatography.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve Substrate in Solvent add_reagent Add Nucleophile (& Optional Base) dissolve->add_reagent 1 stir Stir at Set Temperature add_reagent->stir 2 monitor Monitor by TLC/GC stir->monitor 3 quench Quench Reaction monitor->quench 4 extract Extract Product quench->extract 5 purify Purify Product (Chromatography/ Recrystallization) extract->purify 6 selectivity_pathway cluster_benzylic Benzylic Position (Reactive) cluster_aryl Aryl Position (Unreactive) start This compound benzylic_product Substitution Product (e.g., Azide, Nitrile, Alcohol) start->benzylic_product Nucleophile (Nu⁻) Favored Pathway no_reaction No Reaction (under standard conditions) start->no_reaction Nucleophile (Nu⁻) Disfavored Pathway

References

Troubleshooting low yields in reactions involving 4-Bromo-1-(bromomethyl)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low yields, encountered during reactions with 4-Bromo-1-(bromomethyl)-2-nitrobenzene. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My benzylic bromination of 4-Bromo-2-nitrotoluene to produce this compound is resulting in a low yield. What are the potential causes?

Low yields in this radical bromination are often due to one or more of the following factors:

  • Suboptimal Reaction Conditions: The efficiency of benzylic bromination is highly sensitive to the choice of solvent, radical initiator, and temperature.

  • Impure N-Bromosuccinimide (NBS): The quality of NBS is critical. Decomposed NBS, often indicated by a yellow or orange color, can release free bromine, leading to undesired aromatic bromination.

  • Formation of Byproducts: The primary byproduct is often the di-brominated species, 4-bromo-1-(dibromomethyl)-2-nitrobenzene. Over-reaction can be a significant issue.[1][2]

  • Insufficient Initiation: The radical chain reaction may not be efficiently initiated or sustained, leading to incomplete conversion of the starting material.

Q2: I am observing a significant amount of the di-brominated byproduct. How can I improve the selectivity for the mono-brominated product?

Improving selectivity is key to achieving a higher yield of the desired product. Consider the following strategies:

  • Control Stoichiometry: Use a controlled amount of NBS, typically between 1.0 and 1.1 equivalents, to minimize over-bromination.[1]

  • Optimize Reaction Time and Temperature: Monitor the reaction closely using techniques like TLC or GC-MS to stop it once the starting material is consumed and before significant amounts of the di-brominated product form. Lowering the temperature can sometimes improve selectivity.[1]

  • Method of NBS Addition: Instead of adding all the NBS at once, consider portion-wise or continuous addition to maintain a low concentration of the brominating species throughout the reaction.[3]

  • Selective Reduction of Di-bromide: If a mixture of mono- and di-brominated product is formed, it is possible to selectively reduce the di-brominated species back to the desired mono-brominated product using reagents like diethyl phosphite.[2]

Q3: My nucleophilic substitution reaction on the benzylic bromide is sluggish or incomplete. What can I do to improve the reaction rate and yield?

Several factors can influence the rate of nucleophilic substitution at the benzylic position:

  • Choice of Base and Solvent: For nucleophiles that require deprotonation (e.g., phenols, thiols), the choice of base is crucial. A base that is strong enough to deprotonate the nucleophile but not so strong as to cause side reactions is ideal. The solvent should be able to dissolve the reactants and facilitate the substitution reaction. Polar aprotic solvents like DMF or acetonitrile are often good choices.[4][5]

  • Nucleophile Reactivity: The inherent reactivity of the nucleophile plays a significant role. If the nucleophile is weak, a higher temperature or longer reaction time may be necessary.

  • Steric Hindrance: Although the benzylic position is generally reactive, steric hindrance from the ortho-nitro group or the nucleophile itself can slow down the reaction.

  • Leaving Group Ability: Bromide is an excellent leaving group, so this is typically not the limiting factor.

Q4: How can I be sure my N-Bromosuccinimide (NBS) is of sufficient quality for the benzylic bromination?

The purity of NBS is paramount for a successful reaction. Here's how to assess and ensure its quality:

  • Visual Inspection: Pure NBS is a white crystalline solid. A yellow or orange tint suggests decomposition and the presence of free bromine, which can lead to unwanted side reactions.[6]

  • Recrystallization: If you suspect your NBS is impure, it can be recrystallized from hot water to yield pure, white crystals.[6]

  • Proper Storage: To prevent decomposition, store NBS in a cool, dark, and dry environment.[6]

Troubleshooting Guides

Guide 1: Low Yield in Benzylic Bromination of 4-Bromo-2-nitrotoluene

This guide provides a systematic approach to troubleshooting low yields in the synthesis of this compound.

Troubleshooting Workflow

start Low Yield in Benzylic Bromination check_sm Check for unreacted starting material (TLC/GC-MS) start->check_sm check_byproducts Analyze for byproducts (e.g., di-bromination) check_sm->check_byproducts No incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction Yes side_reactions Predominance of Side Reactions check_byproducts->side_reactions Yes end Optimized Yield check_byproducts->end No troubleshoot_incomplete Troubleshoot Incomplete Reaction incomplete_reaction->troubleshoot_incomplete troubleshoot_side Troubleshoot Side Reactions side_reactions->troubleshoot_side solution_incomplete Increase reaction time/temperature Check initiator/NBS quality Ensure adequate mixing troubleshoot_incomplete->solution_incomplete solution_side Adjust NBS stoichiometry (1.0-1.1 eq) Use portion-wise addition of NBS Lower reaction temperature troubleshoot_side->solution_side solution_incomplete->end solution_side->end

Caption: Troubleshooting workflow for low yields in benzylic bromination.

Guide 2: Low Yield in Nucleophilic Substitution with this compound

This guide outlines steps to diagnose and resolve low yields in nucleophilic substitution reactions at the benzylic position.

Troubleshooting Workflow

start Low Yield in Nucleophilic Substitution check_sm Check for unreacted starting material (TLC/HPLC) start->check_sm check_conditions Review Reaction Conditions check_sm->check_conditions No incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction Yes suboptimal_conditions Suboptimal Conditions check_conditions->suboptimal_conditions Potential Issues troubleshoot_incomplete Troubleshoot Incomplete Reaction incomplete_reaction->troubleshoot_incomplete troubleshoot_conditions Optimize Conditions suboptimal_conditions->troubleshoot_conditions solution_incomplete Increase reaction time/temperature Check nucleophile/base quality troubleshoot_incomplete->solution_incomplete solution_conditions Screen different bases/solvents Increase concentration Consider a catalyst if applicable troubleshoot_conditions->solution_conditions end Improved Yield solution_incomplete->end solution_conditions->end

Caption: Troubleshooting workflow for low yields in nucleophilic substitution.

Data Presentation

Table 1: Optimization of Benzylic Bromination of 4-Nitrotoluene with NBS

The following table summarizes the effect of reaction conditions on the conversion and selectivity of the photochemical bromination of 4-nitrotoluene, a closely related substrate.[1]

EntryEquivalents of NBSTemperature (°C)Time (min)Conversion (%)Selectivity for Mono-bromination (%)
11.0540251399
21.0560256799
31.0560509099
41.260257199
51.560258798

Conditions: 4-nitrotoluene (2 mmol), acetonitrile (0.5 M), 25 W black-light irradiation.[1]

Table 2: Effect of Solvent and Current Density on Electrochemical Benzylic Bromination of 4-Nitrotoluene

This table shows the yield of 4-nitrobenzyl bromide using an electrochemical bromination method with different solvents and current densities.[7]

SolventCurrent Density (A/dm²)Yield (%)
Acetonitrile376
Acetonitrile584
Acetonitrile763
Dichloromethane365
Dichloromethane579
Dichloromethane757
1-Butanol355
1-Butanol562
1-Butanol743

Experimental Protocols

Protocol 1: Synthesis of this compound via Benzylic Bromination

This protocol is a representative procedure for the benzylic bromination of 4-bromo-2-nitrotoluene.

Reaction Scheme

reactant 4-Bromo-2-nitrotoluene reagents NBS, AIBN Solvent (e.g., CCl4 or Acetonitrile) Reflux reactant->reagents product This compound reagents->product

Caption: Benzylic bromination of 4-bromo-2-nitrotoluene.

Materials:

  • 4-Bromo-2-nitrotoluene

  • N-Bromosuccinimide (NBS), freshly recrystallized

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

  • Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN) as solvent

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-bromo-2-nitrotoluene (1.0 eq) in the chosen solvent (e.g., CCl₄ or acetonitrile).

  • Add N-bromosuccinimide (1.05 eq) and a catalytic amount of the radical initiator (AIBN or BPO, ~0.02 eq).

  • Heat the mixture to reflux with vigorous stirring. The reaction can be initiated by heat or a UV lamp.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Nucleophilic Substitution with an Amine

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Reaction Scheme

reactant This compound reagents Amine (R₂NH) Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) Heat reactant->reagents product N-substituted (4-bromo-2-nitrophenyl)methanamine reagents->product

Caption: Nucleophilic substitution with an amine.

Materials:

  • This compound

  • Primary or secondary amine (1.2 eq)

  • Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base (2.0 eq)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and the chosen solvent (e.g., acetonitrile).

  • Add the amine (1.2 eq) and the base (e.g., potassium carbonate, 2.0 eq).

  • Heat the reaction mixture to a suitable temperature (e.g., 80°C) and stir until the starting material is consumed, as monitored by TLC.[5]

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off the inorganic base.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • If necessary, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and re-concentrate.

  • Purify the product by column chromatography or recrystallization as needed.

References

Stability of 4-Bromo-1-(bromomethyl)-2-nitrobenzene under acidic reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Bromo-1-(bromomethyl)-2-nitrobenzene under acidic reaction conditions. This resource is intended for researchers, scientists, and professionals in drug development who utilize this reagent in their experimental work.

Troubleshooting Guides

Issue 1: Unexpected Side Product Formation or Low Yield in Acidic Media

Symptoms:

  • Appearance of a new, more polar spot on Thin Layer Chromatography (TLC) analysis compared to the starting material.

  • Mass spectrometry (MS) data of the crude reaction mixture indicates a mass corresponding to the replacement of the benzylic bromine with a hydroxyl group (4-Bromo-2-nitrobenzyl alcohol).

  • ¹H NMR analysis shows a decrease in the integration of the characteristic benzylic bromide singlet (approx. 4.8 ppm) and the emergence of a new singlet corresponding to a benzylic alcohol (approx. 4.6-4.7 ppm).

  • Consistently low yields of the desired product despite complete consumption of other starting materials.

Possible Cause:

The primary cause of these observations is the acid-catalyzed hydrolysis of the benzylic bromide functional group in this compound to form 4-Bromo-2-nitrobenzyl alcohol. Benzylic bromides are susceptible to nucleophilic substitution, and in the presence of water (even trace amounts) and an acid catalyst, this hydrolysis can be a significant side reaction.

Troubleshooting Steps & Optimization:

  • Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. The use of freshly distilled solvents over a suitable drying agent is recommended. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

  • Temperature Control: Lowering the reaction temperature can significantly reduce the rate of the hydrolysis side reaction. It is advisable to start the reaction at a lower temperature (e.g., 0 °C or -20 °C) and slowly warm to the minimum temperature required for the desired transformation.

  • Acid Concentration: Use the minimum effective concentration of the acid catalyst. A higher acid concentration will accelerate the rate of hydrolysis.

  • Reaction Time: Monitor the reaction closely by TLC or HPLC. Minimizing the overall reaction time will limit the exposure of the starting material to the acidic conditions, thereby reducing the extent of degradation.

  • Alternative Acid Catalysts: Consider screening different, less nucleophilic, or weaker acids that may still effectively catalyze the desired reaction while minimizing the hydrolysis of the benzylic bromide.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in acidic conditions?

A1: The most common degradation pathway is the acid-catalyzed hydrolysis of the benzylic bromide to the corresponding 4-Bromo-2-nitrobenzyl alcohol. This occurs via a nucleophilic substitution reaction where water acts as the nucleophile.

Q2: How can I monitor the stability of this compound during my reaction?

A2: The stability can be monitored using the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative analysis. A reverse-phase C18 column with a suitable gradient of organic solvent (e.g., acetonitrile or methanol) and water can effectively separate the starting material from its degradation product.

  • Thin Layer Chromatography (TLC): A rapid and convenient method for qualitative monitoring of the reaction progress. The starting material is less polar than its alcohol degradation product.

  • ¹H NMR Spectroscopy: Can be used to determine the ratio of the starting material to the hydrolysis product by comparing the integration of their respective benzylic proton signals.

Q3: Are there any other potential side reactions to be aware of under acidic conditions?

A3: While hydrolysis is the most prevalent, other potential side reactions, especially under forcing conditions (e.g., high heat, presence of strong oxidizing agents), could include elimination reactions or further reactions of the nitro group, although these are generally less common under standard acidic reaction conditions.

Q4: Can I use protic solvents for reactions involving this compound under acidic conditions?

A4: The use of protic solvents (e.g., alcohols, water) should be approached with caution as they can act as nucleophiles and react with the benzylic bromide, leading to undesired byproducts. If a protic solvent is necessary, the reaction should be conducted at a low temperature and for a minimal duration. Aprotic solvents are generally recommended.

Data Presentation

The following table summarizes hypothetical data from a forced degradation study on this compound to illustrate its stability under various acidic conditions.

Condition Temperature (°C) Time (h) % Degradation of this compound Major Degradation Product
0.1 M HCl in Acetonitrile/Water (9:1)252415%4-Bromo-2-nitrobenzyl alcohol
0.1 M HCl in Acetonitrile/Water (9:1)502445%4-Bromo-2-nitrobenzyl alcohol
1 M HCl in Acetonitrile/Water (9:1)252455%4-Bromo-2-nitrobenzyl alcohol
0.1 M H₂SO₄ in Acetonitrile/Water (9:1)252418%4-Bromo-2-nitrobenzyl alcohol
Trifluoroacetic Acid (TFA) in Dichloromethane2524< 5%4-Bromo-2-nitrobenzyl alcohol

Experimental Protocols

Protocol 1: HPLC Method for Stability Monitoring
  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

  • Sample Preparation: Dilute an aliquot of the reaction mixture with the initial mobile phase composition.

Protocol 2: Forced Degradation Study (Acid Hydrolysis)
  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • In separate vials, add an aliquot of the stock solution to an equal volume of the following acidic solutions:

    • 0.1 M HCl in Acetonitrile/Water (9:1)

    • 1 M HCl in Acetonitrile/Water (9:1)

    • 0.1 M H₂SO₄ in Acetonitrile/Water (9:1)

  • Prepare a control sample by adding an aliquot of the stock solution to an equal volume of Acetonitrile/Water (9:1).

  • Incubate the vials at controlled temperatures (e.g., 25°C and 50°C).

  • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each vial, neutralize with a suitable base (e.g., saturated sodium bicarbonate solution), and analyze by HPLC to determine the percentage of the remaining parent compound.

Visualizations

Hydrolysis_Pathway start This compound intermediate Benzylic Carbocation (stabilized by resonance) start->intermediate Loss of Br⁻ product 4-Bromo-2-nitrobenzyl alcohol intermediate->product + H₂O, -H⁺ reagents H₂O, H⁺ Troubleshooting_Workflow start Low Yield or Side Product Formation check_hydrolysis Analyze for Hydrolysis Product (TLC, LC-MS, NMR) start->check_hydrolysis hydrolysis_confirmed Hydrolysis Confirmed check_hydrolysis->hydrolysis_confirmed implement_changes Implement Corrective Actions hydrolysis_confirmed->implement_changes Yes action1 Use Anhydrous Conditions implement_changes->action1 action2 Lower Reaction Temperature implement_changes->action2 action3 Reduce Acid Concentration implement_changes->action3 action4 Minimize Reaction Time implement_changes->action4 monitor Monitor Reaction Progress action1->monitor action2->monitor action3->monitor action4->monitor

Decomposition pathways of 4-Bromo-1-(bromomethyl)-2-nitrobenzene in the presence of strong bases

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Bromo-1-(bromomethyl)-2-nitrobenzene

This technical support center provides detailed information, troubleshooting guides, and experimental protocols for researchers, scientists, and drug development professionals working with this compound, focusing on its decomposition pathways in the presence of strong bases.

Frequently Asked Questions (FAQs)

Q1: What is the primary decomposition pathway of this compound when treated with a strong nucleophilic base like sodium hydroxide (NaOH)?

A1: The primary decomposition pathway is a nucleophilic substitution reaction at the benzylic position. The benzylic bromide (-CH₂Br) is significantly more reactive than the aryl bromide. The hydroxide ion (OH⁻) from a strong base acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide ion. This results in the formation of (4-Bromo-2-nitrophenyl)methanol, also known as 4-Bromo-2-nitrobenzyl alcohol, as the major product. This reaction typically proceeds via an Sₙ2 mechanism.

Q2: What are the common side products that might be observed during this reaction?

A2: Several side products can form depending on the reaction conditions:

  • Elimination Products: If a strong, sterically hindered base is used, or at elevated temperatures, an E2 elimination reaction can occur, leading to the formation of stilbene-type derivatives through dimerization.

  • Over-alkylation/Ether Formation: The initially formed alcohol product is nucleophilic and can potentially react with another molecule of the starting material to form a dibenzyl ether.

  • Aryl Bromide Substitution: Under very harsh conditions (high temperature and pressure), nucleophilic aromatic substitution (SₙAr) can occur, where the hydroxide ion displaces the bromine atom on the aromatic ring. The electron-withdrawing nitro group activates the ring for this type of reaction, particularly at the ortho and para positions relative to the nitro group.[1][2]

  • Oxidation Products: If air (oxygen) is not excluded from the reaction, the resulting benzyl alcohol may be oxidized to 4-Bromo-2-nitrobenzaldehyde.

Q3: My reaction is incomplete, or the yield of 4-Bromo-2-nitrobenzyl alcohol is low. What are the potential causes?

A3: Low yields or incomplete reactions can be attributed to several factors:

  • Insufficient Base: Ensure at least a stoichiometric amount of the strong base is used. An excess is often recommended to drive the reaction to completion.

  • Low Temperature: While elevated temperatures can promote side reactions, the reaction may be too slow at very low temperatures. Room temperature to gentle heating (40-50°C) is often a good starting point.

  • Poor Solubility: this compound has poor solubility in purely aqueous solutions. Using a co-solvent system like THF/water or acetone/water is crucial for creating a homogeneous reaction mixture.

  • Presence of Moisture (for non-hydrolysis reactions): When using other nucleophiles, ensure anhydrous conditions as water can compete and lead to the formation of the benzyl alcohol.

  • Degradation of Starting Material: Nitrobenzyl bromides can be thermally unstable and may decompose, especially at elevated temperatures.[3]

Q4: I am observing a distinct yellow or orange color in my reaction mixture that intensifies over time. What could be the cause?

A4: The formation of colored byproducts is common in reactions involving nitroaromatic compounds. The color could be due to the formation of nitrophenolate species if any substitution of the aryl bromide occurs. Additionally, side reactions involving the nitro group or the formation of conjugated systems (like stilbenes from elimination/dimerization) can lead to colored impurities.

Q5: Is it possible for the aryl bromide to be displaced by the hydroxide ion?

A5: Yes, but it is significantly less likely than the substitution at the benzylic position under typical conditions. The carbon-bromine bond on the aromatic ring is much stronger than the benzylic carbon-bromine bond. Nucleophilic aromatic substitution (SₙAr) requires more forcing conditions (e.g., higher temperatures) and is facilitated by the presence of strong electron-withdrawing groups like the nitro group.[1][2] The nitro group at the 2-position activates the aryl bromide at the 4-position for nucleophilic attack.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or No Conversion 1. Insufficient Base: Not enough nucleophile to react with the substrate. 2. Low Reaction Temperature: The activation energy for the reaction is not being met. 3. Poor Solubility: Reactants are not mixing effectively in the chosen solvent.1. Use a slight excess of the strong base (e.g., 1.2-1.5 equivalents). 2. Gradually increase the temperature in 10°C increments, monitoring by TLC. 3. Use a co-solvent system (e.g., THF/water, Acetone/water, or Ethanol/water) to ensure homogeneity.
Formation of Multiple Products (Multiple spots on TLC) 1. High Temperature: Elevated temperatures can promote side reactions like elimination or SₙAr. 2. Base is too Strong/Hindered: A very strong or sterically hindered base may favor elimination over substitution. 3. Presence of Oxygen: Can lead to oxidation of the alcohol product to an aldehyde.1. Run the reaction at a lower temperature (e.g., start at 0°C and allow to warm to room temperature). 2. Use a less hindered strong base like NaOH or KOH. 3. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Product Degradation or Darkening of Reaction Mixture 1. Thermal Instability: The starting material or product may be degrading at the reaction temperature.[3] 2. Reaction with Nitro Group: Strong bases can sometimes react with nitroaromatic compounds to form highly colored Meisenheimer complexes or other degradation products.1. Minimize reaction time and use the lowest effective temperature. 2. Add the base slowly to the substrate solution to avoid localized high concentrations and exotherms.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

PropertyThis compound (Starting Material)(4-Bromo-2-nitrophenyl)methanol (Primary Product)
CAS Number 82420-34-622996-19-6[4]
Molecular Formula C₇H₅Br₂NO₂C₇H₆BrNO₃[4]
Molecular Weight 294.93 g/mol [5]232.03 g/mol [4]
Appearance SolidSolid
Boiling Point Not readily available338.5°C at 760 mmHg[4]

Experimental Protocols

Protocol 1: Synthesis of (4-Bromo-2-nitrophenyl)methanol via Hydrolysis

This protocol describes the conversion of this compound to its corresponding alcohol using sodium hydroxide.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Acetone or Tetrahydrofuran (THF)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetone (or THF) and water (e.g., a 3:1 ratio by volume).

  • Reagent Addition: While stirring, add a solution of sodium hydroxide (1.5 eq) in water to the flask. The addition can be done at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50°C) for 1-3 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material spot has disappeared.

  • Workup:

    • Cool the reaction mixture to room temperature and neutralize it with a dilute acid (e.g., 1M HCl) until the pH is ~7.

    • Remove the organic solvent (acetone or THF) under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers and wash with water and then with brine.

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent to yield the crude product.

    • If necessary, purify the crude solid by column chromatography on silica gel or by recrystallization.

Protocol 2: Thin-Layer Chromatography (TLC) Monitoring

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)

  • Eluent: A mixture of Hexane and Ethyl Acetate (e.g., 3:1 or 2:1 ratio)

  • Developing chamber

  • UV lamp (254 nm)

Procedure:

  • Prepare the eluent and pour it into the developing chamber to a depth of about 0.5 cm. Cover and let it saturate.

  • Spot a small amount of the reaction mixture onto the baseline of a TLC plate. Also spot the starting material as a reference.

  • Place the plate in the chamber and allow the eluent to run up the plate.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under a UV lamp. The starting material will be less polar (higher Rƒ value) than the alcohol product.

Mandatory Visualizations

Primary Decomposition Pathway (Hydrolysis)

G cluster_main Primary Pathway: Nucleophilic Substitution (Sₙ2) SM This compound TS Transition State SM->TS Prod (4-Bromo-2-nitrophenyl)methanol TS->Prod Bromide Leaves LeavingGroup NaBr TS->LeavingGroup Base NaOH (OH⁻) Base->SM Nucleophilic Attack

Caption: Primary Sₙ2 decomposition pathway of the substrate with a strong base.

Troubleshooting Workflow for Low Yield

G Start Low Yield of Alcohol Product CheckTLC Check TLC for Starting Material (SM) Start->CheckTLC CheckTemp Is Reaction Temperature Adequate? CheckTLC->CheckTemp SM Remaining CheckSide Are there multiple side products? CheckTLC->CheckSide No SM CheckSol Are Reactants Fully Dissolved? CheckTemp->CheckSol Yes IncreaseTemp Increase Temperature Incrementally CheckTemp->IncreaseTemp No UseCosolvent Use Co-Solvent (THF/Water) CheckSol->UseCosolvent No End Re-evaluate and Optimize CheckSol->End Yes LowerTemp Lower Temperature, Check Base CheckSide->LowerTemp Yes CheckSide->End No IncreaseTemp->End UseCosolvent->End LowerTemp->End

Caption: Logical workflow for troubleshooting low-yield experiments.

Potential Side Reaction Pathway (Elimination)

G cluster_side Side Pathway: Elimination (E2) & Dimerization SM This compound Intermediate Stilbene intermediate (via dimerization) SM->Intermediate Elimination & Dimerization HBr HBr SM->HBr Base Strong/Hindered Base Base->SM Proton Abstraction

Caption: Potential E2 elimination side reaction pathway, often at higher temperatures.

References

Improving the regioselectivity of reactions with 4-Bromo-1-(bromomethyl)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Bromo-1-(bromomethyl)-2-nitrobenzene. This guide is designed to assist researchers, scientists, and drug development professionals in improving the regioselectivity of their reactions with this versatile reagent. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for nucleophilic substitution?

A1: this compound has two primary electrophilic sites susceptible to nucleophilic attack:

  • Benzylic Position: The carbon of the bromomethyl group (-CH₂Br).

  • Aromatic Position: The carbon atom of the benzene ring bonded to the bromine atom (C4-Br).

The benzylic bromide is generally much more reactive than the aryl bromide.[1][2][3]

Q2: How can I achieve selective substitution at the benzylic position?

A2: Selective substitution at the benzylic position is favored due to its higher reactivity.[2][3] The resonance stabilization of the transition state (for Sₙ2 reactions) or a potential carbocation intermediate (for Sₙ1 reactions) by the adjacent benzene ring is a key factor.[2][4][5] To favor substitution at this site, you should:

  • Use mild reaction conditions (e.g., room temperature).

  • Employ a wide range of nucleophiles, as even moderately strong nucleophiles will preferentially attack the benzylic position.

  • Choose appropriate solvents, such as DMF, DMSO, or acetone, which can facilitate Sₙ2 reactions.[6]

Q3: Is it possible to achieve selective substitution at the aromatic bromine?

A3: Selective substitution at the aromatic bromine is more challenging due to the lower reactivity of aryl halides compared to benzyl halides. This type of reaction, a nucleophilic aromatic substitution (SₙAr), is possible but typically requires:

  • Strong Nucleophiles: Hard nucleophiles like alkoxides or amides are often necessary.

  • Forcing Conditions: Higher temperatures (reflux) are usually required to overcome the higher activation energy.[3]

  • Aprotic Polar Solvents: Solvents like DMSO or DMF can help to stabilize the Meisenheimer complex intermediate formed during the SₙAr reaction.

Even under these conditions, competitive substitution at the benzylic position can occur. A common strategy is to first react the benzylic bromide and then target the aromatic bromide in a subsequent step under more vigorous conditions.

Q4: How does the nitro group influence the reactivity of the two positions?

A4: The electron-withdrawing nitro group plays a significant role in the reactivity of both sites:

  • Benzylic Position: The nitro group's inductive effect makes the benzylic carbon more electrophilic, which can increase the rate of Sₙ2 reactions.[1]

  • Aromatic Position: The nitro group at the ortho position strongly activates the aromatic ring for nucleophilic aromatic substitution (SₙAr). It stabilizes the negatively charged Meisenheimer intermediate through resonance, which is a key step in the SₙAr mechanism.[7][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no conversion 1. Nucleophile is not strong enough. 2. Reaction temperature is too low. 3. Inappropriate solvent.1. For aromatic substitution, consider a stronger nucleophile. 2. Gradually increase the reaction temperature, monitoring for side product formation. 3. Switch to a polar aprotic solvent like DMF or DMSO.
Mixture of products (substitution at both benzylic and aromatic positions) 1. Reaction conditions are too harsh, leading to loss of selectivity. 2. The nucleophile is reacting at both sites.1. For selective benzylic substitution, reduce the reaction temperature and use a shorter reaction time. 2. Consider a two-step approach: first, substitute the more reactive benzylic bromide under mild conditions, then introduce the second nucleophile for the aromatic substitution under more forcing conditions.
Formation of elimination byproducts Use of a sterically hindered or strongly basic nucleophile.Consider using a less basic or less sterically hindered nucleophile. If elimination is still a problem, adjusting the solvent and temperature may help.
Reaction stalling before completion 1. Degradation of the nucleophile or reagent. 2. Product inhibition.1. Add a fresh portion of the nucleophile. 2. Dilute the reaction mixture or perform the reaction in a solvent in which the product is more soluble.

Experimental Protocols

Protocol 1: Selective Nucleophilic Substitution at the Benzylic Position (Example with Azide)

This protocol describes the selective substitution of the benzylic bromide with sodium azide.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (typically within 2-4 hours), pour the reaction mixture into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(azidomethyl)-4-bromo-2-nitrobenzene.

Protocol 2: General Approach for Nucleophilic Aromatic Substitution at the Aromatic Position

This protocol provides a general guideline for substituting the aromatic bromine. The specific conditions will need to be optimized for the chosen nucleophile.

Materials:

  • 4-Bromo-1-(substituted-methyl)-2-nitrobenzene (product from a previous benzylic substitution)

  • Strong nucleophile (e.g., sodium methoxide, potassium phenoxide)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Round-bottom flask with reflux condenser, magnetic stirrer, and standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the starting material (1.0 eq) in anhydrous DMSO.

  • Add the strong nucleophile (1.5 - 2.0 eq) to the solution.

  • Heat the reaction mixture to a temperature between 80-120°C. The optimal temperature will depend on the nucleophile's reactivity.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it into a cold, dilute aqueous acid solution (e.g., 1M HCl).

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for Regioselective Substitution

Parameter Selective Benzylic Substitution Selective Aromatic Substitution
Nucleophile Weak to strong nucleophiles (e.g., N₃⁻, CN⁻, RCOO⁻, RNH₂)Strong, often hard, nucleophiles (e.g., RO⁻, ArO⁻, R₂N⁻)
Temperature Room temperature to mild heating (e.g., 40-60°C)Elevated temperatures (e.g., 80-150°C)
Solvent Polar aprotic (e.g., Acetone, DMF, Acetonitrile)Polar aprotic (e.g., DMSO, DMF, HMPA)
Reaction Time Typically shorter (1-6 hours)Typically longer (6-24 hours)

Visualizations

G cluster_0 Reaction Pathways cluster_1 Benzylic Substitution (Favored) cluster_2 Aromatic Substitution (Disfavored/Requires Forcing Conditions) reagent This compound path1 Mild Conditions (e.g., RT, weaker Nu⁻) reagent->path1 Nucleophile path2 Forcing Conditions (e.g., High Temp, strong Nu⁻) reagent->path2 Strong Nucleophile product1 4-Bromo-1-(nucleophilomethyl)-2-nitrobenzene path1->product1 product2 4-Nucleophilo-1-(bromomethyl)-2-nitrobenzene path2->product2

Caption: Regioselectivity in nucleophilic substitution.

G start Start: This compound q1 Desired Substitution Site? start->q1 benzylic Target Benzylic Position q1->benzylic Benzylic aromatic Target Aromatic Position q1->aromatic Aromatic cond_benzyl Use Mild Conditions: - Weaker Nucleophile - Room Temperature benzylic->cond_benzyl cond_aromatic Use Forcing Conditions: - Strong Nucleophile - High Temperature (Consider two-step synthesis) aromatic->cond_aromatic end_benzyl Product: 4-Bromo-1-(nucleophilomethyl)-2-nitrobenzene cond_benzyl->end_benzyl end_aromatic Product: 4-Nucleophilo-1-(bromomethyl)-2-nitrobenzene cond_aromatic->end_aromatic

Caption: Decision workflow for selective substitution.

References

Technical Support Center: Chromatographic Purification of 4-Bromo-1-(bromomethyl)-2-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic purification of 4-Bromo-1-(bromomethyl)-2-nitrobenzene and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during the purification of these valuable synthetic intermediates.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chromatographic purification of this compound and its derivatives. The guides are presented in a question-and-answer format to help you quickly identify and resolve common problems.

Issue 1: Poor Separation of the Desired Product from Impurities

Question: I am observing poor separation between my target compound and closely eluting impurities during column chromatography. What are the likely causes and how can I improve the resolution?

Answer: Poor separation is a common challenge and can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:

  • Optimize the Mobile Phase: The solvent system is critical for achieving good separation.

    • Polarity Adjustment: If your compound is eluting too quickly with the impurities, decrease the polarity of the mobile phase. For normal-phase chromatography on silica gel, this means reducing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). Conversely, if the compound is retained too strongly, a gradual increase in polarity may be necessary.

    • Solvent Selectivity: If adjusting polarity is insufficient, consider changing the solvent system entirely. Different solvents can offer different selectivities due to their unique interactions with the analyte and stationary phase. For example, replacing ethyl acetate with dichloromethane or a mixture of solvents can alter the elution order.

  • Modify the Stationary Phase:

    • Particle Size: Using a stationary phase with a smaller particle size can increase the column's efficiency and improve resolution. However, this will also lead to higher backpressure, which is a consideration for flash chromatography systems.

    • Alternative Sorbents: If separation on silica gel is proving difficult, consider alternative stationary phases. For compounds that are sensitive to the acidic nature of silica, neutral or basic alumina may be a suitable alternative. Phenyl- or cyano-bonded silica phases can also offer different selectivities for aromatic compounds.[1]

  • Adjust Chromatographic Conditions:

    • Flow Rate: Reducing the flow rate can sometimes improve resolution by allowing more time for equilibration between the mobile and stationary phases.

    • Gradient Elution: Employing a shallow gradient, where the mobile phase composition changes slowly over time, can enhance the separation of closely eluting compounds.

Issue 2: Product Degradation on the Column

Question: My yield is consistently low, and I suspect the product is degrading on the silica gel column. How can I confirm this and what steps can I take to prevent it?

Answer: this compound and its derivatives can be susceptible to degradation on acidic stationary phases like silica gel. The benzylic bromide is particularly labile.

  • Confirming Degradation:

    • TLC Stability Test: Spot your crude product on a TLC plate and let it sit for an extended period (e.g., 1-2 hours) before eluting. If you observe new spots or streaking that were not present in the initial spotting, your compound is likely degrading on the silica.

    • HPLC Analysis of Fractions: Analyze the collected fractions by HPLC. The presence of unexpected peaks that increase in later fractions can indicate on-column degradation.

  • Preventing Degradation:

    • Deactivate the Silica Gel: The acidity of silica gel can be neutralized to minimize the degradation of acid-sensitive compounds.[2] This can be achieved by pre-treating the silica gel with a base. A common method is to flush the packed column with the mobile phase containing a small amount of triethylamine (e.g., 0.1-1%) before loading the sample.[1]

    • Use an Alternative Stationary Phase: As mentioned previously, switching to a less acidic stationary phase like neutral alumina can be an effective strategy.

    • Minimize Residence Time: A faster flow rate during chromatography can reduce the contact time of your compound with the stationary phase, thereby minimizing degradation. However, this may compromise resolution, so a balance needs to be found.

Issue 3: Peak Tailing in Chromatograms

Question: My product peak shows significant tailing in both flash chromatography and HPLC, leading to poor fraction purity. What causes this and how can I achieve a more symmetrical peak shape?

Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the mobile phase.

  • Address Secondary Interactions:

    • Acidic Silanols: The nitro groups and bromine atoms in your compound can interact with acidic silanol groups on the surface of the silica gel, leading to tailing. Adding a small amount of a competitive base, such as triethylamine, to the mobile phase can help to mask these active sites and improve peak shape.

    • Mobile Phase pH (for HPLC): In reversed-phase HPLC, ensure the pH of the mobile phase is appropriate for your compound. For acidic or basic analytes, adjusting the pH to suppress ionization can lead to sharper peaks.

  • Optimize Mobile Phase and Sample Preparation:

    • Solvent Strength: Ensure the sample is dissolved in a solvent that is no stronger than the initial mobile phase. Dissolving the sample in a very strong solvent can cause band broadening and tailing.

    • Buffer Concentration (for HPLC): If using a buffered mobile phase, ensure the buffer concentration is sufficient to maintain a stable pH throughout the run.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for developing a flash chromatography method for the purification of this compound?

A1: A good starting point for method development is to use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. For normal-phase chromatography on silica gel, a mixture of hexane and ethyl acetate is commonly used. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate until an Rf value of 0.2-0.3 is achieved for the desired product. This solvent system can then be translated to your flash chromatography method.

Q2: How can I visualize the spots of this compound and its derivatives on a TLC plate?

A2: These compounds are often UV-active due to the aromatic ring and nitro group. Therefore, the primary method of visualization is to use a UV lamp at 254 nm, where the compounds will appear as dark spots on a fluorescent background. For compounds that are not UV-active or for confirmation, staining with a potassium permanganate solution can be used. This is a destructive method that will visualize most organic compounds as yellow spots on a purple background.

Q3: Can I use reversed-phase chromatography for the purification of these compounds?

A3: Yes, reversed-phase chromatography is a viable option, particularly for HPLC purification. A C18 column with a mobile phase of acetonitrile and water or methanol and water is a common choice. A gradient elution, starting with a higher proportion of water and gradually increasing the organic solvent, is often effective for separating compounds with a range of polarities.

Q4: What are the common impurities I should expect in a crude sample of this compound?

A4: Common impurities can include unreacted starting materials such as 4-bromo-2-nitrotoluene, over-brominated side products, and isomers. The separation of ortho- and para-isomers of bromonitrobenzene can be challenging due to their similar polarities.

Q5: Is it possible to remove impurities without using chromatography?

A5: In some cases, recrystallization can be an effective purification method, especially for removing small amounts of impurities from a solid product. The choice of solvent is critical for successful recrystallization. However, for complex mixtures or to separate isomers, chromatography is often necessary.

Data Presentation

The following tables provide a summary of typical chromatographic conditions and expected outcomes for the purification of this compound derivatives.

Table 1: Flash Chromatography Parameters

ParameterRecommended Conditions
Stationary Phase Silica Gel (40-63 µm)
Mobile Phase Hexane/Ethyl Acetate Gradient
Gradient Profile 0-100% Ethyl Acetate over 20 column volumes
Flow Rate 20-50 mL/min (for a 40g column)
Detection UV (254 nm)
Expected Purity >95% (depending on crude purity)
Typical Yield 80-95%

Table 2: HPLC Method Parameters

ParameterRecommended Conditions
Stationary Phase C18 (5 µm, 4.6 x 250 mm)
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)
Gradient Profile 5-95% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV (254 nm)
Expected Purity >99%
Typical Yield 70-90% (for preparative scale)

Experimental Protocols

Protocol 1: Flash Chromatography Purification of this compound
  • Column Packing: Select an appropriately sized silica gel column based on the amount of crude material. Equilibrate the column with the initial mobile phase (e.g., 100% hexane).

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for poorly soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel.

  • Loading: Carefully load the prepared sample onto the top of the column.

  • Elution: Begin the elution with the initial mobile phase and gradually increase the polarity according to the pre-determined gradient.

  • Fraction Collection: Collect fractions based on the UV chromatogram.

  • Analysis: Analyze the collected fractions by TLC or HPLC to determine the purity of each fraction.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Analytical HPLC Method for Purity Assessment
  • System Preparation: Equilibrate the HPLC system with the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile or methanol at a concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter.

  • Injection: Inject a small volume (e.g., 10 µL) of the prepared sample onto the column.

  • Data Acquisition: Run the gradient method and record the chromatogram.

  • Data Analysis: Integrate the peaks in the chromatogram to determine the relative peak areas and calculate the purity of the sample.

Visualizations

experimental_workflow cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis & Isolation crude_product Crude Product dissolve Dissolve in Minimal Solvent crude_product->dissolve load_column Load onto Column dissolve->load_column elute Elute with Solvent Gradient load_column->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (TLC/HPLC) collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure Product evaporate->pure_product

Caption: Experimental workflow for chromatographic purification.

troubleshooting_workflow start Poor Separation optimize_mobile_phase Optimize Mobile Phase (Polarity/Solvent Choice) start->optimize_mobile_phase check_stationary_phase Consider Stationary Phase (Particle Size/Type) optimize_mobile_phase->check_stationary_phase adjust_conditions Adjust Conditions (Flow Rate/Gradient) check_stationary_phase->adjust_conditions degradation_suspected Product Degradation? adjust_conditions->degradation_suspected deactivate_silica Deactivate Silica (e.g., with Triethylamine) degradation_suspected->deactivate_silica Yes peak_tailing Peak Tailing? degradation_suspected->peak_tailing No use_alumina Use Neutral Alumina deactivate_silica->use_alumina use_alumina->peak_tailing add_modifier Add Mobile Phase Modifier (e.g., Triethylamine) peak_tailing->add_modifier Yes end Improved Separation peak_tailing->end No check_sample_solvent Check Sample Solvent add_modifier->check_sample_solvent check_sample_solvent->end

Caption: Troubleshooting decision tree for purification challenges.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Bromo-1-(bromomethyl)-2-nitrobenzene and 4-nitrobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of two important benzylic bromides used in organic synthesis: 4-Bromo-1-(bromomethyl)-2-nitrobenzene and 4-nitrobenzyl bromide. The comparison is based on structural analysis, electronic effects, and includes detailed experimental protocols for their synthesis and subsequent reactions.

Physicochemical Properties

A summary of the key physical and chemical properties of the two compounds is presented below. These properties are essential for handling, storage, and reaction setup.

PropertyThis compound4-nitrobenzyl bromide
Molecular Formula C₇H₅Br₂NO₂[1]C₇H₆BrNO₂[2]
Molecular Weight 294.93 g/mol [1]216.03 g/mol [2]
CAS Number 82420-34-6[1]100-11-8[2]
Appearance Solid[3]Pale yellow crystalline solid[2]
Melting Point Not specified102-106°C[2]
Boiling Point 325.8°C[1]289°C (decomposes)[2]
Solubility Not specifiedSlightly soluble in water; soluble in ethanol, acetone, ether[2]

Structural and Electronic Effects on Reactivity

The reactivity of benzyl bromides in nucleophilic substitution reactions is primarily dictated by the electrophilicity of the benzylic carbon. This is heavily influenced by the nature and position of substituents on the aromatic ring.

  • 4-nitrobenzyl bromide : This molecule features a single, powerful electron-withdrawing nitro group (-NO₂) in the para position. The nitro group deactivates the aromatic ring towards electrophilic substitution but significantly increases the electrophilicity of the benzylic carbon through both its inductive (-I) and resonance (-M) effects. This makes the benzylic bromide highly susceptible to attack by nucleophiles.[2]

  • This compound : This compound has two electron-withdrawing substituents.

    • A nitro group (-NO₂) in the ortho position to the bromomethyl group.

    • A bromo group (-Br) in the para position.

The combined electronic influence of these two groups makes the benzylic carbon in this compound significantly more electrophilic than in 4-nitrobenzyl bromide. The ortho-nitro group exerts a very strong inductive and resonance effect due to its proximity to the reaction center. The para-bromo group further withdraws electron density via its inductive effect. Consequently, this compound is expected to be substantially more reactive towards nucleophiles.

G cluster_0 4-Nitrobenzyl bromide cluster_1 This compound C1_Struct Structure C1_Sub para-Nitro Group C1_Struct->C1_Sub has C1_Effect Strong Electron Withdrawal (-I, -M) C1_Sub->C1_Effect causes C1_Electro Increased Benzylic Carbon Electrophilicity C1_Effect->C1_Electro leads to C1_React High Reactivity C1_Electro->C1_React results in C2_Struct Structure C2_Sub ortho-Nitro Group + para-Bromo Group C2_Struct->C2_Sub has C2_Effect Synergistic, Very Strong Electron Withdrawal C2_Sub->C2_Effect cause C2_Electro Significantly Increased Benzylic Carbon Electrophilicity C2_Effect->C2_Electro leads to C2_React Higher Reactivity C2_Electro->C2_React results in

Logical flow of substituent effects on reactivity.

Comparative Reactivity Data

ReagentReaction TimeTemperatureIllustrative Yield
4-nitrobenzyl bromide4 hours60°C75%
This compound1 hour60°C95%

Note: Data is illustrative and based on established principles of physical organic chemistry. Actual results may vary.

Experimental Protocols

Detailed methodologies for the synthesis of the starting materials and a general protocol for a comparative reactivity experiment are provided.

Protocol 1: Synthesis of 4-nitrobenzyl bromide

This procedure is adapted from the bromination of 4-nitrotoluene.[4]

  • Dissolution : Dissolve 4-nitrotoluene (0.2 mole) in dry carbon tetrachloride (5-fold volume).

  • Setup : Charge the solution into a two-necked flask equipped with a reflux condenser and a dropping funnel.

  • Heating : Heat the flask to boiling.

  • Bromination : Add elemental bromine (0.205 mole) dropwise. During the addition, irradiate the mixture with a 500-watt photolamp. The rate of addition should be controlled to keep the refluxing solvent colorless. The reaction typically takes 30 minutes to 2 hours.[4]

  • Workup : After the reaction, cool the solution and wash it sequentially with ice-water, ice-cold aqueous sodium bicarbonate solution, and again with ice-water.

  • Purification : Dry the organic layer with magnesium sulfate, evaporate the solvent under vacuum, and recrystallize the crude product from ethanol to yield pure 4-nitrobenzyl bromide (m.p. 96-99°C).[4]

Protocol 2: Synthesis of this compound

This procedure involves the radical bromination of 4-bromo-2-nitrotoluene.[5]

  • Mixing Reagents : Combine 4-bromo-2-nitrotoluene (116 mmol), N-bromosuccinimide (NBS, 162 mmol), and 2,2'-azobis(2-methylpropionitrile) (AIBN, 11.6 mmol) in a suitable solvent like carbon tetrachloride.

  • Reaction : Reflux the reaction mixture for 18 hours.

  • Workup : Upon completion, filter the cooled reaction solution to remove succinimide.

  • Concentration : Concentrate the filtrate under reduced pressure.

  • Purification : Purify the resulting crude product by silica gel column chromatography (e.g., using an ethyl acetate/hexane gradient) to afford pure this compound.[5]

Protocol 3: General Procedure for Comparative Nucleophilic Substitution

This protocol can be used to experimentally compare the reactivity of the two title compounds with a generic nucleophile (e.g., sodium azide).

  • Setup : In two separate, identical flasks, dissolve the nucleophile (e.g., sodium azide, 1.2 mmol) in a polar aprotic solvent (e.g., 10 mL of DMF).

  • Addition : To the first flask, add 4-nitrobenzyl bromide (1.0 mmol). To the second flask, add this compound (1.0 mmol).

  • Reaction Monitoring : Stir both reactions at a constant temperature (e.g., 40°C). Monitor the progress of each reaction by taking aliquots at regular intervals (e.g., every 15 minutes) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Analysis : The relative reactivity can be determined by comparing the time required for the complete consumption of the starting benzyl bromide in each flask. For quantitative data, reaction kinetics can be studied by plotting the concentration of the product versus time.

Conclusion

The analysis of electronic effects strongly indicates that This compound is significantly more reactive in nucleophilic substitution reactions than 4-nitrobenzyl bromide. The synergistic electron-withdrawing power of the ortho-nitro and para-bromo substituents creates a highly electrophilic benzylic carbon, accelerating the rate of nucleophilic attack.

For drug development professionals and synthetic chemists, this means that this compound can be a superior choice when faster reaction times or reactions under milder conditions are required. Conversely, 4-nitrobenzyl bromide may be preferred when a more moderate reactivity is desired to avoid side reactions with sensitive substrates.

References

A Comparative Guide to the Synthetic Utility of 4-Bromo-1-(bromomethyl)-2-nitrobenzene and Other Substituted Benzyl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, substituted benzyl bromides are indispensable building blocks for the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and functional materials. Among these, 4-Bromo-1-(bromomethyl)-2-nitrobenzene stands out as a trifunctional reagent offering a unique combination of reactive sites. This guide provides an objective comparison of the synthetic utility of this compound against other common substituted benzyl bromides, supported by experimental data and detailed protocols.

Reactivity Overview

The synthetic versatility of this compound stems from its three key functional groups:

  • Benzylic Bromide (-CH₂Br): Highly susceptible to nucleophilic substitution (Sₙ2) reactions, making it an excellent electrophile for introducing the substituted benzyl moiety.

  • Aryl Bromide (-Br): A versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings, allowing for the formation of carbon-carbon bonds.

  • Nitro Group (-NO₂): A strong electron-withdrawing group that influences the reactivity of both the benzylic and aryl bromide. It can also serve as a precursor for an amino group, opening avenues for further derivatization.

This guide will compare the performance of this compound with other representative benzyl bromides, including benzyl bromide, 4-bromobenzyl bromide, and 4-nitrobenzyl bromide, in key synthetic transformations.

Nucleophilic Substitution: Williamson Ether Synthesis and N-Alkylation

The benzylic bromide is the most reactive site for nucleophilic attack. Its reactivity is modulated by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, like the nitro group in this compound, can have a dual effect. They can slightly decrease the rate of Sₙ1-type reactions by destabilizing the benzylic carbocation, but can enhance the rate of Sₙ2 reactions by increasing the electrophilicity of the benzylic carbon.

Comparative Data for Nucleophilic Substitution Reactions
Benzyl Bromide DerivativeNucleophileReaction TypeSolventTemperature (°C)Time (h)Yield (%)
This compound PhenolWilliamson Ether SynthesisAcetoneReflux12~85 (estimated)
Benzyl BromidePhenolWilliamson Ether SynthesisAcetoneReflux12~90
4-Bromobenzyl BromidePhenolWilliamson Ether SynthesisAcetoneReflux12~88
4-Nitrobenzyl BromidePhenolWilliamson Ether SynthesisAcetoneReflux10~92
This compound PiperazineN-AlkylationAcetonitrile60-8012~80 (estimated)
Benzyl BromidePiperazineN-AlkylationAcetonitrile60-8012~85
4-Bromobenzyl BromidePiperazineN-AlkylationAcetonitrile60-8012~82
4-Nitrobenzyl BromidePiperazineN-AlkylationAcetonitrile60-8010~88

Note: Yields are representative and can vary based on specific reaction conditions and the purity of reagents. Estimated yields for this compound are based on the expected reactivity trends.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide functionality of this compound allows for the construction of biaryl and aryl-alkyne frameworks through Suzuki and Sonogashira couplings, respectively. The electron-withdrawing nitro group can enhance the reactivity of the aryl bromide in the oxidative addition step of the catalytic cycle.

Comparative Data for Suzuki-Miyaura Coupling
Aryl BromideBoronic AcidCatalyst / LigandBaseSolventTemperature (°C)Time (h)Yield (%)
This compound Phenylboronic AcidPd(OAc)₂ / JohnPhosK₂CO₃DMF1400.33~70 (estimated)
4-Bromobenzyl BromidePhenylboronic AcidPd(OAc)₂ / JohnPhosK₂CO₃DMF1400.3375[1]
4-BromoacetophenonePhenylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/H₂O8012~94
4-BromonitrobenzenePhenylboronic AcidPd-poly(AA)K₃PO₄Toluene/H₂O706>80[2]

Note: The yield for this compound is an estimation based on the reactivity of similar substrates.

Comparative Data for Sonogashira Coupling
Aryl BromideAlkyneCatalyst / Co-catalystBaseSolventTemperature (°C)Time (h)Yield (%)
This compound PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF50-704-6~85 (estimated)
4-BromobenzonitrilePhenylacetylene[DTBNpP]Pd(crotyl)ClTMPDMSORoom Temp292[3]
4'-BromoacetophenonePhenylacetylene[DTBNpP]Pd(crotyl)ClTMPDMSORoom Temp388[3]
4-BromonitrobenzenePhenylacetylene[DTBNpP]Pd(crotyl)ClTMPDMSORoom Temp295

Note: The yield for this compound is an estimation based on typical Sonogashira reaction yields.

Application in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies. Many PARP inhibitors, such as Olaparib, feature a phthalazinone core. This compound is a valuable precursor for the synthesis of such scaffolds. The ortho-nitrobenzyl bromide moiety can undergo cyclization with hydrazine to form the phthalazinone ring system.

PARP_Inhibitor_Synthesis Synthesis of Phthalazinone-Based PARP Inhibitors A This compound B Nucleophilic Substitution (e.g., with piperazine derivative) A->B C Intermediate B->C D Reduction of Nitro Group C->D E Amino Intermediate D->E F Cyclization with Hydrazine E->F G Phthalazinone Core F->G H Suzuki Coupling (at Aryl Bromide) G->H I Final PARP Inhibitor (e.g., Olaparib analogue) H->I PARP_Inhibition_Pathway Mechanism of PARP Inhibition A DNA Damage (Single-Strand Break) B PARP Activation A->B D PARP Trapping B->D H DNA Repair B->H C PARP Inhibitor (e.g., Olaparib) C->B Inhibits E Stalled Replication Fork D->E F Double-Strand Break E->F G Cell Death (in HR-deficient cells) F->G Williamson_Ether_Synthesis Williamson Ether Synthesis Workflow A Dissolve phenol and base (e.g., K₂CO₃) in solvent (e.g., Acetone) B Add benzyl bromide derivative A->B C Reflux the reaction mixture B->C D Monitor reaction by TLC C->D E Work-up: Filter, wash, and concentrate D->E F Purification by chromatography E->F G Characterize product F->G

References

A Comparative Guide: The Advantages of 4-Bromo-1-(bromomethyl)-2-nitrobenzene in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of reagents is a critical factor in the successful synthesis of complex molecular architectures. In the realm of benzylating agents, both benzyl bromides and benzyl chlorides are common choices for introducing a benzyl moiety. This guide provides an objective comparison of 4-Bromo-1-(bromomethyl)-2-nitrobenzene against its corresponding benzyl chloride counterparts, highlighting its superior performance and versatility supported by fundamental chemical principles.

Enhanced Reactivity and Milder Reaction Conditions

The primary advantage of using this compound lies in the intrinsic chemical properties of the bromide leaving group. In nucleophilic substitution reactions, which are fundamental to benzylation, the efficiency of the reaction is heavily dependent on the ability of the leaving group to depart.

Key Principles:

  • Leaving Group Ability: Bromide is a significantly better leaving group than chloride. This is due to its larger atomic size, greater polarizability, and the fact that the bromide ion (Br-) is a weaker base than the chloride ion (Cl-).[1] This superior leaving group ability means that benzyl bromides are generally more reactive than benzyl chlorides.[2][3]

  • Reaction Kinetics: The enhanced reactivity of the benzylic bromide in this compound facilitates faster reaction rates.[3] This often allows for the use of milder reaction conditions, such as lower temperatures or weaker bases, which can be crucial for preserving sensitive functional groups within complex molecules. In contrast, benzyl chlorides frequently require more forcing conditions to achieve comparable yields.[3]

A study comparing various benzyl halides found benzyl bromide to be the most reactive compound in reactions with 4-(p-nitrobenzyl)-pyridine (NBP).[4] This inherent reactivity is a key differentiator for chemists aiming for efficiency and substrate compatibility.

Unique Synthetic Versatility: Dual-Reactivity Platform

A standout feature of this compound is its dual functionality, which provides a significant strategic advantage in multi-step syntheses. The molecule possesses two carbon-bromine bonds with distinct chemical reactivities:

  • A highly reactive benzylic bromide: Ideal for nucleophilic substitution reactions (alkylation).[5][6]

  • A less reactive aryl bromide: Suitable for subsequent transformations like metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[5]

This differential reactivity allows for a sequential and selective functionalization of the molecule. A researcher can first perform a nucleophilic substitution at the benzylic position, and then, in a subsequent step, utilize the aryl bromide as a handle for further molecular elaboration. This capacity for orthogonal chemistry is invaluable in the construction of complex pharmaceutical intermediates and other advanced materials.[5] The nitro group also serves as a versatile functional group, acting as a strong electron-withdrawing group or as a precursor to an aniline functional group upon reduction.[7]

Performance Comparison: Benzyl Bromide vs. Benzyl Chloride

The following table summarizes the key performance differences between this compound and a corresponding benzyl chloride.

FeatureThis compoundCorresponding Benzyl ChlorideRationale
Reactivity HigherLowerBromide is a superior leaving group compared to chloride.[1][2]
Reaction Conditions Milder (e.g., lower temp, weaker base)More Forcing (e.g., higher temp, stronger base)Higher reactivity allows for less stringent conditions.[3]
Reaction Rate FasterSlowerDirectly correlated with the leaving group's ability.[3]
Synthetic Versatility High (Dual Reactivity)Moderate (Single Reaction Site)Possesses both a benzylic halide for alkylation and an aryl halide for cross-coupling.[5][6]
Substrate Scope Broader, including less reactive nucleophilesMore limited, may struggle with weak nucleophilesThe higher electrophilicity of the benzylic carbon facilitates reaction with a wider range of nucleophiles.
Primary Application Versatile intermediate for multi-step synthesisGeneral benzylating agentThe dual-halogen functionality enables more complex and convergent synthetic strategies.[7][8]

Experimental Protocols

Below are representative methodologies for the key transformations enabled by this compound's unique structure.

Protocol 1: N-Alkylation via Nucleophilic Substitution

This protocol describes a general procedure for the N-alkylation of a primary or secondary amine using this compound.

Materials:

  • This compound

  • Amine substrate

  • Potassium carbonate (K₂CO₃) or a similar non-nucleophilic base

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of the amine (1.0 equivalent) in the chosen solvent, add the base (1.5-2.0 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add a solution of this compound (1.1 equivalents) in the same solvent dropwise.

  • Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-60 °C) until completion, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, filter off the base and evaporate the solvent under reduced pressure.

  • Purify the crude product using silica gel column chromatography to yield the N-benzylated product.

Protocol 2: Suzuki Cross-Coupling of the Aryl Bromide

This protocol outlines a general procedure for a subsequent Suzuki cross-coupling reaction, utilizing the aryl bromide functionality of the N-benzylated product from Protocol 1.

Materials:

  • N-((4-bromo-2-nitrophenyl)methyl)amine derivative (from Protocol 1)

  • Boronic acid or boronate ester (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Aqueous sodium carbonate (Na₂CO₃) solution (2M) or another suitable base

  • Toluene/Ethanol or Dioxane/Water solvent mixture

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a reaction vessel, combine the N-benzylated substrate (1.0 equivalent), the boronic acid derivative (1.2 equivalents), and the palladium catalyst.

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent mixture, followed by the aqueous base.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Evaporate the solvent and purify the residue by column chromatography to obtain the final cross-coupled product.

Visualizing the Advantages

The following diagrams illustrate the concepts discussed.

G cluster_0 Reactivity Comparison Reagent Benzyl Halide Reagent Chloride Benzyl Chloride (Poorer Leaving Group) Reagent->Chloride Cl Bromide This compound (Better Leaving Group) Reagent->Bromide Br Condition Reaction Conditions Chloride->Condition More Forcing Rate Reaction Rate Chloride->Rate Slower Bromide->Condition Milder Bromide->Rate Faster

Caption: Factors influencing reactivity of benzyl halides.

G cluster_1 Synthetic Workflow: this compound Start This compound Step1 Step 1: Nucleophilic Substitution (e.g., N-Alkylation) Start->Step1 Reacts at Benzylic Bromide Intermediate Intermediate Product (Aryl Bromide Intact) Step1->Intermediate Step2 Step 2: Cross-Coupling Reaction (e.g., Suzuki Coupling) Intermediate->Step2 Reacts at Aryl Bromide Final Complex Final Product Step2->Final

References

A Comparative Guide to the X-ray Crystallographic Analysis of 4-Bromo-1-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the X-ray crystallographic data for several derivatives of 4-bromo-1-nitrobenzene. While the crystal structure for 4-Bromo-1-(bromomethyl)-2-nitrobenzene is not publicly available, this document offers a detailed comparison with structurally related compounds, shedding light on the potential solid-state conformation and packing of this class of molecules. The information presented is crucial for understanding structure-property relationships in the development of new pharmaceutical and materials science applications.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of 4-bromo-1-nitrobenzene derivatives, offering a quantitative comparison of their solid-state structures. These alternatives provide insight into how substitutions on the phenyl ring influence the crystal packing and molecular geometry.

Compound NameMolecular FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Dihedral Angle (Nitro vs. Ring)
4-Bromo-1-nitrobenzene C₆H₄BrNO₂TriclinicP-16.36767.36357.679865.55487.70588.884327.54Coplanar
1-Bromo-4-methyl-2-nitrobenzene C₇H₆BrNO₂OrthorhombicPna2₁13.01614.6174.037909090768.114.9°
(E)-4-Bromo-N'-(2-nitrobenzylidene)benzohydrazide C₁₄H₁₀BrN₃O₃TriclinicP-14.87186.84210.70998.01493.25897.413349.5-
4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine C₁₇H₁₁Br₂N₃O₄TriclinicP-18.36758.581212.269176.97381.05376.302-5.6° (Naphthyl), 53.6° (Phenyl)
4,4′-Dibromo-2-nitrobiphenyl C₁₂H₇Br₂NO₂OrthorhombicPbcn15.87617.435020.75179090902449.526.8°

Experimental Protocols

The following is a generalized protocol for the single-crystal X-ray diffraction analysis of small organic molecules, such as the derivatives of 4-bromo-1-nitrobenzene.

Crystallization

High-quality single crystals are paramount for successful X-ray crystallographic analysis. A common method for obtaining suitable crystals of organic compounds is slow evaporation.

  • Procedure:

    • Dissolve the purified compound in a suitable solvent or a mixture of solvents to create a saturated or near-saturated solution.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial and cover it loosely to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment at a constant temperature.

    • Monitor the vial periodically for the formation of single crystals of adequate size (typically > 0.1 mm in all dimensions).

Data Collection

X-ray diffraction data is collected using a single-crystal X-ray diffractometer.

  • Procedure:

    • A suitable single crystal is selected and mounted on a goniometer head.

    • The mounted crystal is placed in the X-ray beam of the diffractometer, typically using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.

    • The crystal is cooled to a low temperature (e.g., 100 K or 181 K) to minimize thermal vibrations of the atoms.

    • A series of diffraction images are collected as the crystal is rotated through a range of angles.

    • The collected data is then processed, which includes integration of the reflection intensities and correction for absorption.

Structure Solution and Refinement

The collected diffraction data is used to determine the crystal structure.

  • Procedure:

    • The crystal system and space group are determined from the diffraction pattern.

    • The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • The structural model is then refined using full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors.

    • All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.

    • The final refined structure is validated using crystallographic software to check for quality and consistency.

Visualizations

The following diagram illustrates the general workflow for X-ray crystallographic analysis.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination cluster_analysis Analysis & Validation synthesis Compound Synthesis & Purification crystallization Crystallization synthesis->crystallization crystal_mounting Crystal Mounting crystallization->crystal_mounting xray_diffraction X-ray Diffraction crystal_mounting->xray_diffraction data_processing Data Processing & Reduction xray_diffraction->data_processing structure_solution Structure Solution (Direct/Patterson Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation (checkCIF) structure_refinement->validation final_structure Final Crystal Structure validation->final_structure

Caption: Experimental workflow for single-crystal X-ray crystallography.

Spectroscopic Comparison of 4-Bromo-1-(bromomethyl)-2-nitrobenzene Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic analysis of three isomers of 4-Bromo-1-(bromomethyl)-2-nitrobenzene is presented for researchers, scientists, and drug development professionals. This guide provides a comparative overview of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, facilitating their unambiguous identification. Detailed experimental protocols and a generalized workflow for isomeric comparison are also included.

The precise identification of isomers is a critical step in chemical synthesis and drug development, as different isomers of the same molecule can exhibit markedly different biological, chemical, and physical properties. This guide focuses on the spectroscopic differentiation of three key isomers: this compound, 2-Bromo-1-(bromomethyl)-4-nitrobenzene, and 4-Bromo-2-(bromomethyl)-1-nitrobenzene. All three share the same chemical formula (C₇H₅Br₂NO₂) and molecular weight (294.93 g/mol ), making their distinction reliant on nuanced spectroscopic differences.

Comparative Spectroscopic Data

The following tables summarize the available experimental spectroscopic data for the three isomers. The differences in the chemical shifts (δ) in NMR spectroscopy, the vibrational frequencies in IR spectroscopy, and the fragmentation patterns in mass spectrometry provide a unique fingerprint for each molecule.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

Isomerδ (ppm), Multiplicity, J (Hz), Assignment
This compound 8.18 (d, J = 1.7 Hz, 1H, Ar-H), 7.74 (dd, J = 2.0, 8.1 Hz, 1H, Ar-H), 7.46 (d, J = 8.0 Hz, 1H, Ar-H), 4.78 (s, 2H, CH₂)
2-Bromo-1-(bromomethyl)-4-nitrobenzene 8.46 (d, J=2.2Hz, 1H, Ar-H), 8.17 (dd, J=8.4, 2.2Hz, 1H, Ar-H), 7.65 (d, J=8.4Hz, 1H, Ar-H), 4.62 (s, 2H, CH₂)[1]
4-Bromo-2-(bromomethyl)-1-nitrobenzene Data not available in the performed search.

Table 2: ¹³C NMR, IR, and Mass Spectrometry Data

Isomer¹³C NMR (δ, ppm)IR (cm⁻¹)Mass Spectrometry (m/z)
This compound Data not available in the performed search.Data not available in the performed search.Data not available in the performed search.
2-Bromo-1-(bromomethyl)-4-nitrobenzene Data not available in the performed search.Vapor Phase IR Spectra available in SpectraBase.[1]GC-MS data available in SpectraBase.[1]
4-Bromo-2-(bromomethyl)-1-nitrobenzene Data not available in the performed search.Data not available in the performed search.Data not available in the performed search.

Note: The absence of data in the tables indicates that it was not found in the performed search queries.

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic comparison of chemical isomers.

G cluster_synthesis Isomer Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Identification s1 Isomer 1 (e.g., this compound) a1 ¹H NMR s1->a1 analyze a2 ¹³C NMR s1->a2 analyze a3 IR Spectroscopy s1->a3 analyze a4 Mass Spectrometry s1->a4 analyze s2 Isomer 2 (e.g., 2-Bromo-1-(bromomethyl)-4-nitrobenzene) s2->a1 analyze s2->a2 analyze s2->a3 analyze s2->a4 analyze s3 Isomer 3 (e.g., 4-Bromo-2-(bromomethyl)-1-nitrobenzene) s3->a1 analyze s3->a2 analyze s3->a3 analyze s3->a4 analyze c1 Compare Chemical Shifts (δ) a1->c1 c2 Compare Coupling Constants (J) a1->c2 a2->c1 c3 Compare Vibrational Frequencies (cm⁻¹) a3->c3 c4 Compare Fragmentation Patterns (m/z) a4->c4 id Unambiguous Isomer Identification c1->id c2->id c3->id c4->id

Caption: Workflow for Spectroscopic Comparison of Isomers.

Experimental Protocols

Below are detailed methodologies for the key spectroscopic techniques used in the characterization of the this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same spectrometer, typically at a frequency of 100 or 125 MHz.

    • Use a proton-decoupled pulse sequence.

    • A wider spectral width (e.g., 240 ppm) is necessary.

    • A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Scan the sample over a range of 4000 to 400 cm⁻¹.

    • Average 16-32 scans to improve the signal-to-noise ratio.

    • Characteristic absorptions for aromatic nitro compounds are expected in the regions of 1550-1475 cm⁻¹ (asymmetric NO₂ stretch) and 1360-1290 cm⁻¹ (symmetric NO₂ stretch).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer. For Gas Chromatography-Mass Spectrometry (GC-MS), a suitable capillary column (e.g., DB-5ms) can be used for separation prior to ionization.

  • Ionization: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation.

  • Data Acquisition:

    • Scan a mass-to-charge (m/z) range of approximately 50-400 amu.

    • The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with peaks at M, M+2, and M+4 in an approximate ratio of 1:2:1.

This guide provides a framework for the spectroscopic comparison of this compound isomers. While some experimental data is available, further acquisition of ¹³C NMR, IR, and Mass Spectrometry data for all three isomers is necessary for a complete and definitive comparative analysis.

References

The Strategic Synthesis of 6-Bromoquinazolinones: A Cost-Benefit Analysis of 4-Bromo-1-(bromomethyl)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a synthetic route can be as critical as the target molecule itself. This guide provides a detailed cost-benefit analysis of utilizing 4-Bromo-1-(bromomethyl)-2-nitrobenzene as a key starting material for the multi-step synthesis of bioactive 6-bromoquinazolinone derivatives. We present a direct comparison with a viable alternative pathway, supported by experimental data, to inform strategic decisions in complex organic synthesis.

The utility of this compound lies in its bifunctional nature, possessing two reactive sites that can be sequentially manipulated to construct the quinazolinone scaffold. However, its synthesis and subsequent use come with their own set of economic and procedural considerations. This guide evaluates these factors against an alternative route starting from 2-amino-5-bromobenzaldehyde.

At a Glance: Performance and Cost Comparison

To provide a clear overview, the following table summarizes the key metrics for the two synthetic pathways to a model 6-bromoquinazolinone.

ParameterRoute A: Via this compound Route B: Via 2-Amino-5-bromobenzaldehyde
Starting Material 4-Bromo-2-nitrotoluene2-Amino-5-bromobenzoic acid
Key Intermediate This compound2-Amino-5-bromobenzaldehyde
Number of Steps 43
Overall Estimated Yield ~35-45%~65-75%
Starting Material Cost ~$10/kg~$100/g (for 2-amino-5-bromobenzaldehyde)
Reagent Cost Moderate (NBS, SnCl2, Triethyl orthoformate)Moderate to High (LiAlH4, TEMPO, Formamide)
Process Complexity ModerateModerate
Safety Considerations Use of lachrymatory brominating agent, handling of nitro compounds.Use of highly reactive and pyrophoric LiAlH4.

In-Depth Analysis of Synthetic Pathways

Route A: Synthesis via this compound

This pathway commences with the radical bromination of commercially available 4-bromo-2-nitrotoluene. The resulting benzylic bromide is a versatile electrophile for the introduction of a nitrogen-containing side chain. Subsequent reduction of the nitro group and cyclization with an appropriate C1 source furnishes the desired quinazolinone ring system.

Advantages:

  • Convergent Approach: The two reactive centers on the starting material allow for a convergent synthesis strategy.

  • Availability of Precursor: 4-bromo-2-nitrotoluene is a readily available and relatively inexpensive starting material.

Disadvantages:

  • Lachrymatory Intermediate: this compound is a lachrymator, requiring careful handling in a well-ventilated fume hood.

  • Multi-step Process: This route involves an additional step to install the benzylic bromide, which can lower the overall yield. The initial bromination step has a reported yield of 54%.[1]

  • Nitro Group Reduction: The reduction of the nitro group requires an additional synthetic step and the use of reducing agents like tin(II) chloride or catalytic hydrogenation.

Route B: Synthesis via 2-Amino-5-bromobenzaldehyde

This alternative route utilizes 2-amino-5-bromobenzaldehyde as the key intermediate. This compound already possesses the required amino group and a carbonyl functionality that can be readily cyclized with a nitrogen source to form the quinazolinone core.

Advantages:

  • Shorter Synthesis: This pathway is more convergent, with fewer synthetic steps to the final product.

  • Higher Overall Yield: By starting with a more functionalized precursor, the overall yield is generally higher. The synthesis of 2-amino-5-bromobenzaldehyde from 2-amino-5-bromobenzoic acid proceeds in high yield (80-88% for the alcohol formation and 89-91% for the subsequent oxidation).

Disadvantages:

  • Cost of Starting Material: 2-amino-5-bromobenzaldehyde is significantly more expensive than 4-bromo-2-nitrotoluene.

  • Synthesis of Intermediate: While the synthesis of 2-amino-5-bromobenzaldehyde is high-yielding, it involves the use of potent and hazardous reagents such as lithium aluminum hydride, which requires stringent safety precautions.

Experimental Protocols

Route A: From 4-Bromo-2-nitrotoluene

Step 1: Synthesis of this compound

A mixture of 4-bromo-2-nitrotoluene (1.0 eq), N-bromosuccinimide (NBS, 1.1 eq), and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide) in a suitable solvent (e.g., carbon tetrachloride or chlorobenzene) is refluxed under inert atmosphere. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, filtered to remove succinimide, and the solvent is evaporated under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield this compound (yield: ~54%).[1]

Step 2: Alkylation of an Amine Source

To a solution of an amine (e.g., ammonia or a primary amine, 1.1 eq) in a polar aprotic solvent (e.g., DMF or acetonitrile), this compound (1.0 eq) is added portion-wise at room temperature. The reaction is stirred until completion (monitored by TLC). The reaction mixture is then poured into water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude N-substituted-2-nitrobenzylamine.

Step 3: Reduction of the Nitro Group

The N-substituted-2-nitrobenzylamine (1.0 eq) is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate). A reducing agent, such as tin(II) chloride dihydrate (4-5 eq) in concentrated hydrochloric acid, is added, and the mixture is heated. Alternatively, catalytic hydrogenation (e.g., H2, Pd/C) can be employed. After the reduction is complete, the reaction is neutralized with a base, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to afford the crude 2-aminobenzylamine derivative.

Step 4: Cyclization to form the Quinazolinone

The 2-aminobenzylamine derivative (1.0 eq) is heated with triethyl orthoformate (excess) in the presence of a catalytic amount of a Lewis acid or protic acid. The reaction is monitored by TLC. Upon completion, the excess triethyl orthoformate is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to give the final 6-bromoquinazolinone product.

Route B: From 2-Amino-5-bromobenzaldehyde

Step 1: Synthesis of 2-Amino-5-bromobenzaldehyde (from 2-amino-5-bromobenzoic acid)

This is a two-step process starting from 2-amino-5-bromobenzoic acid. First, the carboxylic acid is reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride in THF (yield: 80-88%). The resulting 2-amino-5-bromobenzyl alcohol is then oxidized to the aldehyde using a mild oxidizing agent such as manganese dioxide or a TEMPO-catalyzed oxidation (yield: 89-91%).

Step 2: Condensation and Cyclization

A mixture of 2-amino-5-bromobenzaldehyde (1.0 eq) and formamide (excess) is heated at a high temperature (e.g., 150-180 °C). The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The solid product is collected by filtration, washed with water, and can be further purified by recrystallization to yield the 6-bromoquinazolinone.

Data Presentation

Table 1: Cost of Starting Materials and Key Reagents

CompoundSupplier Example & PriceCost per Gram
4-Bromo-2-nitrotolueneChemicalBook: ~$10/kg~$0.01
N-BromosuccinimideSigma-Aldrich: $172/kg[2]~$0.17
2-Amino-5-bromobenzaldehydeSigma-Aldrich: $101/g$101.00
Triethyl OrthoformateSigma-Aldrich: $399/L[3]~$0.45 (d=0.891 g/mL)
FormamideFisher Scientific: $169.70/100mL[4]~$1.50 (d=1.13 g/mL)

Note: Prices are approximate and can vary based on supplier, purity, and quantity.

Table 2: Comparison of Reaction Steps and Yields

StepRoute A Yield (%) Route B Yield (%)
1Bromination of 4-bromo-2-nitrotoluene54[1]Reduction of 2-amino-5-bromobenzoic acid80-88
2Alkylation of amine80-90 (est.)Oxidation to 2-amino-5-bromobenzaldehyde89-91
3Reduction of nitro group85-95 (est.)Cyclization with formamide80-90 (est.)
4Cyclization70-80 (est.)--
Overall ~35-45 (est.) ~65-75 (est.)

Estimated yields are based on typical literature values for similar transformations.

Visualization of Synthetic Workflows

G cluster_A Route A: Via this compound A1 4-Bromo-2-nitrotoluene A2 4-Bromo-1-(bromomethyl)- 2-nitrobenzene A1->A2 NBS, Initiator ~54% A3 N-Substituted- 2-nitrobenzylamine A2->A3 Amine Source A4 N-Substituted- 2-aminobenzylamine A3->A4 Reduction (e.g., SnCl2) A5 6-Bromoquinazolinone A4->A5 Triethyl Orthoformate

Caption: Synthetic workflow for 6-bromoquinazolinone via Route A.

G cluster_B Route B: Via 2-Amino-5-bromobenzaldehyde B1 2-Amino-5-bromobenzoic Acid B2 2-Amino-5-bromobenzyl Alcohol B1->B2 Reduction (e.g., LiAlH4) ~80-88% B3 2-Amino-5-bromobenzaldehyde B2->B3 Oxidation (e.g., TEMPO) ~89-91% B4 6-Bromoquinazolinone B3->B4 Formamide

Caption: Synthetic workflow for 6-bromoquinazolinone via Route B.

Conclusion

The choice between utilizing this compound and 2-amino-5-bromobenzaldehyde for the synthesis of 6-bromoquinazolinones presents a classic cost versus efficiency trade-off.

Route A , starting from the inexpensive 4-bromo-2-nitrotoluene, is economically advantageous for large-scale production where the cost of raw materials is a primary driver. However, this route is longer and proceeds with a lower overall yield, which may increase downstream processing costs. The handling of the lachrymatory intermediate also requires appropriate safety infrastructure.

Route B , employing the more advanced intermediate 2-amino-5-bromobenzaldehyde, offers a more streamlined and higher-yielding synthesis. This makes it an attractive option for research and development settings, or for the production of high-value compounds where overall efficiency and speed are paramount. The significantly higher cost of the starting material is a major consideration, although this could be mitigated by in-house synthesis if the necessary expertise and equipment for handling hazardous reagents are available.

Ultimately, the optimal synthetic strategy will depend on the specific project goals, scale of production, available budget, and the safety capabilities of the laboratory or manufacturing facility. This guide provides the necessary data to make an informed and strategic decision.

References

Comparative Biological Activity Screening of Compounds Structurally Related to 4-Bromo-1-(bromomethyl)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific biological activity data for derivatives of 4-Bromo-1-(bromomethyl)-2-nitrobenzene are not extensively available in current literature, this guide provides a comparative analysis of structurally similar compounds. By examining analogues containing the critical nitrobenzyl and bromobenzyl moieties, we can infer the potential therapeutic activities of this class of molecules. This guide focuses on two key areas of biological activity: anticancer and antimicrobial effects, presenting experimental data, detailed protocols, and mechanistic pathways to inform future research and drug development.

Anticancer Activity of Structurally Related Nitrobenzyl Derivatives

Nitroaromatic compounds are of significant interest in oncology, particularly as hypoxia-activated prodrugs. The presence of a nitro group can lead to selective cytotoxicity in the low-oxygen environment characteristic of solid tumors. Furthermore, the benzyl substructure is a common scaffold in various anticancer agents.

Comparative Cytotoxicity Data

A study on nitrobenzyl derivatives of the topoisomerase I inhibitor SN-38 provides valuable insight into the influence of the nitro group's position on anticancer activity. The following table summarizes the half-maximal inhibitory concentration (IC50) values of these compounds against human leukemia K562 cells.

CompoundPosition of Nitro GroupIC50 (nM) against K562 Cells
SN-38 (Parent Compound)N/A3.0
2-nitrobenzyl-SN-38ortho25.9
3-nitrobenzyl-SN-38meta12.2
4-nitrobenzyl-SN-38para58.0

Data sourced from a study on nitrobenzyl derivatives of camptothecin.

Experimental Protocol: MTS Assay for Cell Viability

The IC50 values were determined using an MTS assay, a colorimetric method for assessing cell viability.

Materials:

  • 96-well microtiter plates

  • Human leukemia K562 cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (nitrobenzyl derivatives)

  • MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

  • Phenazine methosulfate (PMS)

  • Microplate reader

Procedure:

  • Cell Plating: Seed K562 cells into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

  • Compound Addition: After 24 hours, add serial dilutions of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTS Reagent Addition: Add 20 µL of MTS/PMS solution to each well.

  • Final Incubation: Incubate for an additional 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting cell viability against the logarithm of the compound concentration.

Visualizing the Experimental Workflow

MTS_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Start plate_cells Plate K562 cells in 96-well plates start->plate_cells add_compounds Add serial dilutions of test compounds plate_cells->add_compounds incubate_48h Incubate for 48 hours add_compounds->incubate_48h add_mts Add MTS reagent incubate_48h->add_mts incubate_4h Incubate for 1-4 hours add_mts->incubate_4h read_absorbance Read absorbance at 490 nm incubate_4h->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

MTS Assay Experimental Workflow
Proposed Anticancer Signaling Pathway

Nitrobenzyl compounds, particularly those derived from known anticancer agents like camptothecin, are believed to exert their effects through multiple mechanisms. One primary target is Topoisomerase I, an enzyme crucial for DNA replication and repair. Additionally, the nitro group can be reduced in hypoxic tumor environments to form cytotoxic radicals that induce DNA damage.

Anticancer_Signaling_Pathway cluster_drug Drug Action cluster_cellular Cellular Effects nitrobenzyl_derivative Nitrobenzyl Derivative top1 Topoisomerase I nitrobenzyl_derivative->top1 Inhibition hypoxia Hypoxic Tumor Environment nitrobenzyl_derivative->hypoxia dna DNA top1->dna Relaxes supercoils dna_damage DNA Damage top1->dna_damage Stabilizes cleavage complex apoptosis Apoptosis dna_damage->apoptosis Triggers reduction Nitro Reduction hypoxia->reduction Activates ros Reactive Oxygen Species reduction->ros Generates ros->dna_damage Induces

Proposed Anticancer Signaling Pathway

Antimicrobial Activity of Structurally Related Benzyl Bromides and Nitrobenzyl Derivatives

The benzyl bromide and nitroaromatic moieties are also found in various antimicrobial agents. The electrophilic nature of the bromomethyl group can lead to alkylation of essential biomolecules in bacteria, while the nitro group can be reduced to produce toxic intermediates.

Comparative Antimicrobial Data

The following tables present the Minimum Inhibitory Concentration (MIC) values for different benzyl bromide and nitrobenzyl derivatives against a panel of pathogenic bacteria.

Table 1: MIC Values of Benzyl Bromide Derivatives (mg/mL)

Bacterial StrainBenzyl Bromide (1a)1,3,5-Tris(bromomethyl)benzene (1b)1,2,4,5-Tetrakis(bromomethyl)benzene (1c)
Streptococcus pyogenes2-0.5
Staphylococcus aureus1-4
Enterococcus faecalis2-2
Klebsiella pneumoniae2-4
Salmonella typhi2-4
Escherichia coli2--

Data adapted from a study on the antimicrobial activity of synthetic benzyl bromides.[1] A '-' indicates no detectable activity.

Table 2: MIC Values of Nitrobenzyl-oxy-phenol Derivatives (µM)

Bacterial Strain3,5-dimethyl-4-((4-nitrobenzyl)oxy)phenol (4a)2,3,5-trimethyl-4-((4-nitrobenzyl)oxy)phenol (4b)Ciprofloxacin (Reference)
Moraxella catarrhalis>400119

Data sourced from a study on nitrobenzyl-oxy-phenol derivatives.[2]

Experimental Protocol: Broth Microdilution for MIC Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial strains

  • Mueller-Hinton Broth (MHB)

  • Test compounds

  • Spectrophotometer

  • Microplate reader

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in MHB in the 96-well plates.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

Visualizing the Experimental Workflow

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prepare_inoculum Prepare bacterial inoculum start->prepare_inoculum serial_dilutions Prepare serial dilutions of compounds prepare_inoculum->serial_dilutions inoculate_plates Inoculate 96-well plates serial_dilutions->inoculate_plates incubate_plates Incubate plates for 16-20 hours inoculate_plates->incubate_plates read_mic Visually determine MIC incubate_plates->read_mic end End read_mic->end

Broth Microdilution MIC Assay Workflow

References

A Comparative Purity Analysis of Commercial 4-Bromo-1-(bromomethyl)-2-nitrobenzene and its Synthetic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive purity analysis of commercially available 4-Bromo-1-(bromomethyl)-2-nitrobenzene, a critical reagent in various synthetic applications, including pharmaceutical and agrochemical research. Furthermore, this document offers a comparative overview of this reagent against its common alternative, 4-nitrobenzyl bromide, supported by experimental protocols and logical workflow diagrams to aid in reagent selection and quality assessment.

Purity Analysis of Commercially Available this compound

The purity of this compound is paramount for the reproducibility and success of synthetic protocols. While most commercial suppliers state a purity of 95-98%, lots can contain various impurities stemming from the synthetic route, which typically involves the radical bromination of 4-bromo-2-nitrotoluene. Independent verification of purity is therefore highly recommended.

Table 1: Purity Profile of Commercial this compound

Parameter Typical Specification Potential Impurities Analytical Techniques for Detection
Purity≥95% - 98%[1][2]- Isomeric Impurities: 2-Bromo-1-(bromomethyl)-4-nitrobenzene, 1-Bromo-2-(bromomethyl)-4-nitrobenzene- Starting Material: 4-Bromo-2-nitrotoluene- Over-brominated species: 4-Bromo-1-(dibromomethyl)-2-nitrobenzene- Hydrolysis product: (4-Bromo-2-nitrophenyl)methanolHPLC, GC-MS, NMR
AppearancePale yellow to yellow crystalline solidDarker coloration may indicate higher levels of impurities.Visual Inspection
Melting PointNot consistently reportedA broad melting range can indicate the presence of impurities.Melting Point Apparatus

Note: Specific quantitative data from Certificates of Analysis of various suppliers were not publicly available. Researchers should always request lot-specific CoAs for detailed impurity profiles.

Comparison with a Common Alternative: 4-Nitrobenzyl bromide

4-Nitrobenzyl bromide is a frequently used alternative to this compound for the introduction of a nitrobenzyl moiety. The choice between these reagents often depends on the specific requirements of the synthetic route, including desired reactivity and potential for subsequent functionalization.

Table 2: Comparison of this compound and 4-Nitrobenzyl bromide

Feature This compound 4-Nitrobenzyl bromide
CAS Number 82420-34-6100-11-8[3][4][5]
Molecular Weight 294.93 g/mol 216.03 g/mol [3][5]
Stated Purity Typically ≥95% - 98%[1][2]Typically ≥98%
Reactivity The benzylic bromide is highly reactive in nucleophilic substitution reactions. The presence of two electron-withdrawing groups (bromo and nitro) on the aromatic ring may slightly decrease the reactivity compared to unsubstituted benzyl bromide in SN1 reactions but can enhance it in SN2 reactions by increasing the electrophilicity of the benzylic carbon.[6] The aryl bromide allows for subsequent cross-coupling reactions.The benzylic bromide is reactive in nucleophilic substitution reactions. The para-nitro group is strongly electron-withdrawing, which can influence the reaction mechanism and rate.[6]
Key Applications Used when subsequent modification of the aromatic ring via the aryl bromide (e.g., Suzuki or Buchwald-Hartwig coupling) is desired.A common reagent for the introduction of a p-nitrobenzyl protecting group for alcohols, phenols, and carboxylic acids.

Experimental Protocols for Purity Analysis

The following are detailed methodologies for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

  • Gradient: 60% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of acetonitrile to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

Method Parameters:

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: Scan range of 50-400 m/z.

Sample Preparation:

  • Prepare a 1 mg/mL solution of the sample in dichloromethane.

Data Analysis:

  • Purity is assessed by the relative area of the main peak. Impurities are identified by their mass spectra and comparison to spectral libraries.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • 400 MHz NMR spectrometer

Sample Preparation:

  • Accurately weigh 10-20 mg of the sample into an NMR tube.

  • Dissolve in approximately 0.75 mL of deuterated chloroform (CDCl₃).

Analysis:

  • Record ¹H NMR and ¹³C NMR spectra.

  • Confirm the structure of the main component by analyzing chemical shifts and coupling constants.

  • Identify and quantify impurities by integrating their characteristic signals relative to a known signal of the main compound or an internal standard.

Visualizing Workflows and Relationships

To clarify the experimental and logical processes, the following diagrams are provided.

PurityAnalysisWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Testing cluster_data Data Analysis Sample Commercial Sample of This compound Dissolve Dissolve in appropriate solvent (e.g., ACN for HPLC, DCM for GC-MS, CDCl3 for NMR) Sample->Dissolve HPLC HPLC Analysis Dissolve->HPLC GCMS GC-MS Analysis Dissolve->GCMS NMR NMR Spectroscopy Dissolve->NMR PurityCalc Purity Calculation (% Area) HPLC->PurityCalc GCMS->PurityCalc ImpurityID Impurity Identification (Mass Spectra, Chemical Shifts) GCMS->ImpurityID NMR->ImpurityID

Figure 1. Experimental workflow for the purity analysis of this compound.

PerformanceComparison cluster_reagents Reagent Selection cluster_reaction Alkylation Reaction cluster_outcome Performance Metrics ReagentA 4-Bromo-1-(bromomethyl) -2-nitrobenzene Reaction Nucleophilic Substitution (e.g., O-alkylation of a phenol) ReagentA->Reaction ReagentB 4-Nitrobenzyl bromide ReagentB->Reaction Yield Reaction Yield Reaction->Yield Rate Reaction Rate Reaction->Rate Byproducts Byproduct Formation Reaction->Byproducts

Figure 2. Logical relationship for a comparative performance study in an alkylation reaction.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-Bromo-1-(bromomethyl)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of hazardous chemicals is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 4-Bromo-1-(bromomethyl)-2-nitrobenzene, a halogenated nitroaromatic compound. Adherence to these protocols is critical to mitigate risks and ensure compliance with safety regulations.

Immediate Safety and Handling Precautions

This compound is a hazardous substance that requires careful handling in a controlled laboratory environment.[1][2][3][4] Before proceeding with any disposal procedures, it is imperative to be familiar with the chemical's safety profile.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Nitrile rubber gloves (double gloving is recommended)[5]

  • Chemical splash goggles that meet ANSI Z87.1 standards

  • A fully buttoned lab coat

  • Closed-toe shoes

All handling of this compound should be conducted within a properly functioning chemical fume hood to avoid inhalation of dust or vapors.[2][3] Ensure that eyewash stations and safety showers are readily accessible.[1][2]

Quantitative Safety Data Summary

The following tables summarize the key safety and physical data for this compound and its closely related compounds. This information is essential for a comprehensive risk assessment prior to handling and disposal.

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₇H₅Br₂NO₂
AppearanceSolid
Storage Temperature2-8°C, under inert atmosphere

Note: Specific values for melting point, boiling point, and flash point for this compound were not available in the search results. Data for similar compounds are provided for reference.

Table 2: Hazard Identification and Precautionary Statements

Hazard ClassGHS PictogramSignal WordHazard StatementsPrecautionary Statements
Acute Oral ToxicityDangerHarmful if swallowed.P264, P270, P301+P330+P331, P501
Skin Corrosion/IrritationDangerCauses severe skin burns and eye damage.[6][7][8]P260, P280, P303+P361+P353, P363
Serious Eye Damage/IrritationDangerCauses serious eye irritation.[1][2][3][4]P280, P305+P351+P338

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste.[2] Do not dispose of this chemical down the drain or as regular solid waste.[5]

Experimental Protocol for Waste Segregation and Collection:

  • Waste Classification: Classify this compound waste as "Halogenated Organic Waste".[9] This is crucial for proper waste streaming and disposal by a licensed facility.

  • Container Selection: Use a designated, compatible, and clearly labeled hazardous waste container.[5][10] Polyethylene containers are generally suitable for halogenated solvent waste.[5] The container must have a secure, tight-fitting lid.[10][11]

  • Labeling: Affix a "Hazardous Waste" label to the container before adding any waste.[10] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., Toxic, Corrosive)

    • The date of accumulation

  • Waste Collection:

    • For solid waste (e.g., contaminated filter paper, gloves), carefully place it into the designated solid waste container.

    • For solutions, pour the waste carefully into the designated liquid waste container. Avoid splashing.

    • All waste transfer activities must be performed in a chemical fume hood.[10]

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA).[10] The SAA should be a cool, dry, and well-ventilated area, away from incompatible materials such as acids, bases, and oxidizing agents.[5] Ensure the container is stored in secondary containment to prevent spills.[10]

  • Disposal Request: Once the waste container is nearly full (do not overfill), or if it has been in storage for a significant period, arrange for its disposal through your institution's Environmental Health and Safety (EH&S) department or a licensed professional waste disposal service.[8][12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Generation of Waste ppe Wear Appropriate PPE start->ppe classify Classify as Halogenated Organic Waste select_container Select & Label Compatible Waste Container classify->select_container transfer_waste Transfer Waste to Container select_container->transfer_waste fume_hood Work in Chemical Fume Hood ppe->fume_hood fume_hood->classify store Store in Satellite Accumulation Area transfer_waste->store disposal_request Request Disposal via EH&S store->disposal_request end End: Professional Disposal disposal_request->end

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

In the event of a spill, evacuate the area and prevent entry. For small spills, use an inert absorbent material, collect it in a sealed container, and label it as hazardous waste.[10] For large spills, or if you are not trained to handle them, contact your institution's emergency response team immediately.[10]

In case of personal exposure:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention.[1][8]

By following these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Personal protective equipment for handling 4-Bromo-1-(bromomethyl)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Bromo-1-(bromomethyl)-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of structurally similar chemicals, including bromonitrobenzenes, nitrobenzene, and nitrobenzyl bromide.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16] All personnel must be thoroughly trained on these procedures before handling this chemical.

Hazard Identification and Risk Assessment

This compound is presumed to be a hazardous substance. The presence of the nitrobenzene moiety suggests potential for significant toxicity, including being harmful if swallowed, inhaled, or absorbed through the skin.[1][6] Nitrobenzene compounds are also suspected of causing cancer and may damage fertility.[1] The bromomethyl group suggests that the compound is likely a lachrymator and corrosive, causing severe skin burns and eye damage.[10][11][16]

Primary Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][6]

  • Skin and Eye Damage: Causes severe skin burns and eye damage.[10][11][16]

  • Respiratory Irritation: May cause respiratory irritation.[6][8][9]

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure.[1][6][7]

  • Carcinogenicity and Reproductive Toxicity: Suspected of causing cancer and may damage fertility.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Specific Recommendations Standards & Remarks
Hand Protection Wear chemically resistant gloves. Given the hazardous nature, double gloving is recommended. Viton™, Butyl Rubber, or Polyvinyl Alcohol are suggested materials for the outer glove.[2][3]Gloves must be inspected prior to use and disposed of after contamination in accordance with laboratory practices.[5]
Eye and Face Protection Tight-sealing safety goggles are required. A face shield must be worn in addition to goggles, especially when there is a splash hazard.[4][5]Must meet OSHA 29 CFR 1910.133 or European Standard EN166.[7][12]
Skin and Body Protection A chemical-resistant lab coat or a complete suit protecting against chemicals is required.[5] All protective clothing should be clean and put on before work.[2]The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[5]
Respiratory Protection Work must be conducted in a certified chemical fume hood.[4] If engineering controls are not sufficient, a full-face respirator with appropriate cartridges (e.g., ABEK type) should be used.[5]Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[7]
Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Ensure a certified chemical fume hood is operational.
  • Verify that an eyewash station and safety shower are accessible and unobstructed.[4]
  • Assemble all necessary equipment and reagents within the fume hood.
  • Don all required PPE as specified in the table above.

2. Handling the Compound:

  • Handle the container with care to avoid generating dust.[6][14]
  • Carefully weigh and dispense the required amount of the compound within the fume hood.
  • Keep the container tightly closed when not in use.[1][9]
  • Avoid inhalation of any dust or vapors.[5]
  • Wash hands thoroughly after handling, even if gloves were worn.[5]

3. In Case of a Spill:

  • Evacuate the immediate area if the spill is large or if you are not trained to handle it.
  • For small spills within the fume hood, use an absorbent material like sand or diatomaceous earth to contain the spill.[1]
  • Sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[6][10]
  • Do not use water to clean up the spill, as this may increase exposure risk.[17]
  • Ventilate the affected area.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Segregation and Collection:

  • Collect all waste, including unused product, contaminated consumables (e.g., pipette tips, gloves), and solutions, in a dedicated and clearly labeled hazardous waste container.
  • The container should be specifically designated for "Halogenated Organic Waste."[17]

2. Container Labeling:

  • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.

3. Decontamination of Empty Containers:

  • Empty containers must be decontaminated before disposal.
  • Triple rinse the container with a suitable organic solvent (e.g., acetone or ethanol).[17]
  • Collect the rinsate as hazardous waste and add it to the "Halogenated Organic Waste" container.[17]

4. Final Disposal:

  • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
  • The primary method for disposal of halogenated organic waste is through controlled incineration by a licensed hazardous waste disposal company.[17]
  • Never dispose of this chemical down the drain or in regular trash.[17]

Workflow for Safe Handling of this compound

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Experiment & Disposal cluster_emergency Emergency Procedures prep1 Verify Fume Hood & Safety Showers prep2 Assemble Equipment prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Weigh & Dispense in Fume Hood prep3->handle1 Proceed handle2 Keep Container Closed handle1->handle2 spill Spill Occurs handle1->spill Potential Spill handle3 Perform Experiment handle2->handle3 clean1 Segregate Halogenated Waste handle3->clean1 Complete handle3->spill clean2 Triple Rinse Glassware clean1->clean2 clean3 Collect Rinsate as Waste clean2->clean3 clean4 Dispose via EHS clean3->clean4 spill_clean Absorb with Inert Material spill->spill_clean spill_dispose Dispose as Hazardous Waste spill_clean->spill_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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4-Bromo-1-(bromomethyl)-2-nitrobenzene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.